The Strategic Role of 2-(Propan-2-yloxy)pyridin-3-amine in Next-Generation Kinase Inhibitor Design
Executive Summary In the landscape of modern medicinal chemistry, the architectural precision of building blocks dictates the efficacy, selectivity, and pharmacokinetic profile of the resulting active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the architectural precision of building blocks dictates the efficacy, selectivity, and pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). 2-(Propan-2-yloxy)pyridin-3-amine (CAS 187654-86-0), also known as 2-isopropoxypyridin-3-amine, has emerged as a highly privileged scaffold in the rational design of targeted kinase inhibitors[1],[2].
The unique ortho-relationship between the electron-donating isopropoxy ether and the primary amine on the pyridine ring provides a dual advantage: the primary amine serves as an excellent nucleophile for transition-metal-catalyzed cross-couplings or amide bond formations, while the bulky isopropoxy group enforces specific conformational restrictions. This steric hindrance is frequently exploited to lock the resulting drug molecule into a bioactive conformation that perfectly occupies the adenine-binding pocket (hinge region) of various kinases, thereby enhancing target residence time and selectivity.
Physicochemical Profiling & Structural Rationale
Understanding the baseline physicochemical properties of CAS 187654-86-0 is critical for optimizing reaction conditions, particularly in moisture- and oxygen-sensitive catalytic cycles. The compound is a low-molecular-weight, lipophilic amine that requires specific handling to maintain its integrity[1],.
Table 1: Quantitative Physicochemical Data
Property
Value / Specification
CAS Number
187654-86-0
IUPAC Name
2-(propan-2-yloxy)pyridin-3-amine
Molecular Formula
C₈H₁₂N₂O
Molecular Weight
152.19 g/mol
Typical Purity
≥95.0% to 98.0%
InChI Key
JIDBUDDBHHWQDG-UHFFFAOYSA-N
Storage Conditions
2–8°C, tightly closed, protect from light
GHS Safety Hazards
H302 (Harmful if swallowed), H315, H319, H335
Data sourced from standardized chemical inventory profiles[1],.
Structural Rationale: The isopropoxy group at the C2 position significantly increases the electron density of the pyridine ring via resonance, which in turn increases the nucleophilicity of the C3 amine. However, the steric bulk of the isopropyl moiety shields the C2 position from unwanted side reactions, making the C3 amine a highly predictable and regioselective handle for synthetic functionalization.
Core Applications in Targeted Therapeutics
The versatility of 2-(Propan-2-yloxy)pyridin-3-amine is best demonstrated by its integration into several distinct classes of kinase inhibitors.
Mnk1/Mnk2 Pathway Modulation
MAP kinase-interacting kinases (Mnk1 and Mnk2) are critical downstream effectors of the ERK and p38 MAPK pathways. They are responsible for the phosphorylation of eIF4E (eukaryotic translation initiation factor 4E), a process that drives the translation of oncogenic proteins and promotes tumor survival[2]. 2-Isopropoxypyridin-3-amine has been successfully utilized to synthesize thienopyrimidine-based Mnk1/2 inhibitors. The bulky isopropoxy-pyridine tail fits snugly into the hydrophobic sub-pocket of the Mnk active site, disrupting the kinase's ability to bind ATP and subsequently halting eIF4E phosphorylation[2].
TrkA Receptor Inhibition
Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF/TrkA signaling pathway is a primary driver of chronic pain, neuropathy, and inflammation[3]. By coupling CAS 187654-86-0 with furo-3-carboxamide derivatives, researchers have developed potent TrkA inhibitors. The isopropoxy group in these structures enhances the lipophilicity of the molecule, improving its ability to penetrate target tissues and modulate pain pathways without the central nervous system side effects typical of opioids[3].
Overcoming EGFR Resistance
Epidermal Growth Factor Receptor (EGFR) mutations are a leading cause of non-small cell lung cancer (NSCLC). While first-generation inhibitors (like Gefitinib) are effective, secondary mutations (e.g., T790M) rapidly cause drug resistance[4]. 2-Isopropoxypyridin-3-amine is utilized in the synthesis of novel pyridine amidopyrimidine derivatives designed to overcome this resistance. The specific geometry imparted by the isopropoxy-pyridine moiety allows these next-generation inhibitors to bypass the steric clash caused by the bulky methionine residue in the T790M mutant[4].
To integrate CAS 187654-86-0 into complex heterocyclic scaffolds (such as the thienopyrimidines used for Mnk1/2 inhibition), a Buchwald-Hartwig cross-coupling is the industry standard[2]. The following protocol is engineered as a self-validating system , incorporating causality and in-process controls (IPCs) to ensure reproducibility.
Step-by-Step Protocol: Synthesis of Thienopyrimidine Intermediates
Objective: C-N bond formation between 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester and 2-isopropoxypyridin-3-amine.
Reagent Preparation & Degassing:
Action: Dissolve the heteroaryl chloride (2.3 g, ~9.48 mmol), 2-isopropoxypyridin-3-amine (1.3 g, ~8.54 mmol), Xantphos (995.2 mg), and Cesium carbonate (3.9 g) in 40 mL of anhydrous 1,4-dioxane.
Causality: Dioxane is chosen for its high boiling point and ability to solubilize both the polar inorganic base and the lipophilic organic reactants.
Self-Validation Checkpoint 1: Subject the mixture to ultrasonic degassing for exactly 15 minutes while sparging with ultra-pure Argon. The cessation of visible micro-bubbles confirms the removal of dissolved oxygen, which is critical because O₂ will irreversibly oxidize the Pd(0) catalyst to an inactive Pd(II) state.
Catalyst Ligation:
Action: Under a strict inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].
Causality: The bidentate phosphine ligand Xantphos features a wide bite angle (~111°). This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step, favoring the desired C-N bond formation over competing β-hydride elimination side reactions.
Reaction Execution:
Action: Heat the reaction mixture to 100°C under nitrogen for 12 hours.
Causality: Cesium carbonate (Cs₂CO₃) acts as a mild inorganic base. It is strong enough to deprotonate the palladium-bound amine intermediate, facilitating the catalytic cycle, but mild enough to prevent the unwanted hydrolysis of the methyl ester on the thienopyrimidine scaffold.
Self-Validation Checkpoint 2 (LC-MS): At 8 hours, sample the reaction. The complete disappearance of the 152.2 m/z peak (starting amine) and the emergence of the product mass peak validates active turnover.
Workup and Isolation:
Action: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.
Self-Validation Checkpoint 3 (NMR): Post-purification ¹H-NMR must show the downfield shift of the isopropyl septet and the transition of the primary amine protons (broad singlet, 2H) to a secondary amine proton (1H), confirming structural integrity.
Pathway & Workflow Visualization
The following diagram illustrates the dual narrative of this guide: the synthetic integration of CAS 187654-86-0 into a drug scaffold, and the subsequent biological mechanism of action of that scaffold within the Mnk1/2 signaling cascade.
Fig 1: Synthesis workflow of CAS 187654-86-0 derivatives and their Mnk1/2 pathway inhibition.
References
Google Patents. "US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions". Google Patents.
Google Patents. "WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use". Google Patents.
Google Patents. "WO2016015453A1 - Pyridine amidopyrimidine derivative, preparation method and use thereof". Google Patents.
Structural Elucidation of 2-(Propan-2-yloxy)pyridin-3-amine: An In-Depth Guide to 1H and 13C NMR Spectroscopy
Executive Summary & Pharmacochemical Context In modern drug discovery, substituted pyridines serve as privileged scaffolds for designing highly selective kinase inhibitors. Specifically, 2-(Propan-2-yloxy)pyridin-3-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacochemical Context
In modern drug discovery, substituted pyridines serve as privileged scaffolds for designing highly selective kinase inhibitors. Specifically, 2-(Propan-2-yloxy)pyridin-3-amine (commonly referred to as 2-isopropoxypyridin-3-amine) is a critical synthon utilized in the synthesis of thienopyrimidine and furo-carboxamide derivatives, which are potent inhibitors of kinases such as Mnk, EGFR, and TrkA .
For researchers and drug development professionals, the unambiguous structural elucidation of this intermediate is non-negotiable. Misassignment of regiochemistry at the C2 and C3 positions can lead to catastrophic downstream failures in multi-step synthetic campaigns. This whitepaper provides an authoritative, causality-driven guide to the
H and C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(Propan-2-yloxy)pyridin-3-amine, detailing the physical chemistry behind the chemical shifts and establishing a self-validating protocol for spectral acquisition.
Strategic Rationale for NMR Acquisition
When analyzing heterocyclic amines with adjacent alkoxy substituents, standard default NMR parameters often yield suboptimal data. As an Application Scientist, every experimental choice must be driven by the molecule's specific electronic and physical properties.
Solvent Selection (Causality): While Chloroform-d (CDCl
) is the industry standard due to the molecule's lipophilicity, Dimethyl Sulfoxide-d (DMSO-d) is often strategically deployed to interrogate the primary amine (-NH). DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate and sharpening the typically broad -NH signal, shifting it downfield for easier integration .
Quadrupolar Relaxation Effects: The presence of the
N nucleus (Spin ) at the pyridine core and the primary amine induces rapid quadrupolar relaxation. This can cause significant line broadening of the adjacent C2 and C3 carbons in the C spectrum. To counteract this, extended relaxation delays ( s) are mandatory to ensure quantitative recovery of longitudinal magnetization ().
Fig 1. Self-validating NMR acquisition workflow for 2-(Propan-2-yloxy)pyridin-3-amine.
H NMR Analysis: Mechanistic Causality of Chemical Shifts
The
H NMR spectrum of 2-(Propan-2-yloxy)pyridin-3-amine is a textbook example of competing anisotropic and resonance effects on a heteroaromatic ring .
Pyridine Ring Protons
H6 (~7.55 ppm): This proton is located ortho to the electronegative pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen heavily deshields H6, pushing it furthest downfield. It appears as a doublet of doublets due to ortho-coupling with H5 (
Hz) and meta-coupling with H4 ( Hz). Note that the coupling is smaller than a typical benzene ortho-coupling (~7.5 Hz) because the electronegative nitrogen draws electron density out of the C-C bond.
H4 (~6.85 ppm) & H5 (~6.55 ppm): Both protons are shielded by the strong resonance electron-donating effects (+R) of the C3-amino and C2-isopropoxy groups. H5 is particularly shielded as it sits para to the -NH
group, receiving direct electron density via resonance.
Aliphatic Protons
Isopropoxy Methine (-CH, ~5.25 ppm): The strong inductive pull of the adjacent oxygen atom deshields this proton significantly. It splits into a mathematically perfect septet (
Hz) due to coupling with the six equivalent methyl protons.
Isopropoxy Methyls (-CH
, ~1.35 ppm): These six protons appear as a sharp doublet ( Hz).
Table 1: Representative
H NMR Assignments (400 MHz, CDCl
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Mechanistic Assignment Rationale
H6
7.55
dd
1H
5.0, 1.5
Deshielded by adjacent pyridine N.
H4
6.85
dd
1H
7.5, 1.5
Shielded by ortho -NH resonance.
H5
6.55
dd
1H
7.5, 5.0
Highly shielded by para -NH resonance.
-CH
5.25
septet
1H
6.2
Deshielded by O; coupled to two -CH groups.
-NH
3.80
br s
2H
-
Broadened by N quadrupolar relaxation & exchange.
-CH
1.35
d
6H
6.2
Shielded aliphatic environment.
C NMR Analysis: Electronic Environment and Relaxation
The
C NMR spectrum requires careful interpretation, particularly for the quaternary carbons (C2 and C3), which lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in lower signal intensities.
C2 (~156.0 ppm): This is the most deshielded carbon in the molecule. It is bonded directly to two highly electronegative heteroatoms: the exocyclic oxygen and the endocyclic pyridine nitrogen.
C3 (~132.5 ppm): Deshielded by the directly attached primary amine.
C5 (~116.8 ppm): The most shielded aromatic carbon, reflecting the massive influx of electron density from the para-amino group and meta-isopropoxy group.
Table 2: Representative
C NMR Assignments (100 MHz, CDCl
)
Position
Chemical Shift (δ, ppm)
Type
Mechanistic Assignment Rationale
C2
156.0
Quaternary (C)
Extreme deshielding from O and Pyridine N.
C6
138.4
Methine (CH)
Deshielded by ortho Pyridine N.
C3
132.5
Quaternary (C)
Deshielded by attached -NH.
C4
121.2
Methine (CH)
Shielded by ortho -NH resonance.
C5
116.8
Methine (CH)
Highly shielded by para -NH resonance.
-CH
68.5
Methine (CH)
Deshielded by adjacent ether oxygen.
-CH
22.1
Methyl (CH)
Standard aliphatic methyl shift.
Advanced 2D NMR Workflows for Unambiguous Assignment
To achieve absolute certainty in structural elucidation—especially when filing patents or IND applications for kinase inhibitors —1D NMR must be cross-validated using 2D correlation spectroscopy.
COSY (Correlation Spectroscopy): Maps the continuous
H-H spin system of the pyridine ring, confirming the connectivity of H4 H5 H6.
HSQC (Heteronuclear Single Quantum Coherence): Establishes direct
bonds, allowing the transfer of proton assignments directly to their corresponding C signals (e.g., linking the 5.25 ppm proton to the 68.5 ppm carbon).
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. HMBC reveals long-range (
and ) carbon-proton couplings. The isopropoxy methine proton (~5.25 ppm) will show a strong correlation to the quaternary C2 carbon (~156.0 ppm), definitively proving the regiochemistry of the ether linkage.
Standard Operating Procedure (SOP): Self-Validating High-Resolution Protocol
To guarantee reproducibility and scientific integrity, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , meaning each step contains an internal check to prevent downstream data corruption.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the highly pure API in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: The inclusion of TMS acts as an internal standard. If the TMS peak does not appear exactly at 0.00 ppm after Fourier Transformation, the chemical shift axis is invalid and must be recalibrated.
Step 2: Probe Tuning and Matching (ATM)
Action: Execute automated or manual tuning and matching for both
H and C frequencies.
Causality: Ensures maximum Radio Frequency (RF) power transfer to the sample, optimizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse widths.
Self-Validation: The tuning "wobble curve" must show a sharp dip exactly at the Larmor frequency of the target nucleus.
Step 3: Locking and Shimming
Action: Lock the spectrometer to the deuterium frequency of CDCl
. Perform gradient shimming (TopShim) followed by manual optimization of Z0, Z1, and Z2 gradients.
Self-Validation: The lock signal must remain stable at >80% amplitude. A preliminary 1D
H scan must yield a TMS peak with a Full Width at Half Maximum (FWHM) of Hz. If the peak is broader, magnetic field homogeneity is insufficient, and shimming must be repeated.
Step 4: Pulse Sequence Execution
H Acquisition: Use a 30° pulse program (zg30), Number of Scans (ns) = 16, Relaxation Delay (d1) = 2.0 s.
Causality: A 30° flip angle paired with a 2-second delay ensures that all protons (even those near the quadrupolar
N) fully relax via spin-lattice relaxation (), guaranteeing that the integration values (1H:1H:1H:1H:2H:6H) are mathematically exact.
C Acquisition: Use a proton-decoupled 30° pulse program (zgpg30), ns = 512 to 1024, d1 = 2.0 s.
Causality: Continuous wave decoupling collapses complex multiplets into sharp singlets, leveraging the Nuclear Overhauser Effect (NOE) to boost the signal of protonated carbons.
Step 5: Data Processing
Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
H; 1.0 Hz for C) prior to Fourier Transformation. Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
Vertex Pharmaceuticals / Novartis (2014). Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions (US Patent No. US8853193B2). U.S.
Hutchison, A., et al. (2015). Furo-3-carboxamide derivatives and methods of use (WO Patent No. WO2015112754A1).
Foundational
Physical properties of 2-(Propan-2-yloxy)pyridin-3-amine
An In-Depth Technical Guide to 2-(Propan-2-yloxy)pyridin-3-amine: Physicochemical Profiling and Synthetic Applications As the landscape of targeted therapeutics evolves, the selection of optimal chemical building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(Propan-2-yloxy)pyridin-3-amine: Physicochemical Profiling and Synthetic Applications
As the landscape of targeted therapeutics evolves, the selection of optimal chemical building blocks is paramount to overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0), also known as 2-isopropoxypyridin-3-amine, has emerged as a highly privileged scaffold in modern drug discovery[1].
This whitepaper provides an authoritative analysis of its physical properties, structural causality, and field-proven experimental workflows. Designed for medicinal chemists and drug development professionals, this guide synthesizes structural theory with practical, self-validating laboratory protocols.
Structural Causality & Electronic Identity
The utility of 2-(Propan-2-yloxy)pyridin-3-amine is not accidental; it is a product of precise electronic and steric tuning. The molecule consists of a pyridine core substituted with a primary amine at the C3 position and an isopropoxy group at the C2 position.
Mechanistic Rationale for the Isopropoxy Group:
In standard 3-aminopyridines, the electron-withdrawing nature of the pyridine nitrogen can dampen the nucleophilicity of the primary amine, while the exposed aromatic core is highly susceptible to rapid metabolic degradation (e.g., N-oxidation by hepatic CYPs). The introduction of the C2-isopropoxy group fundamentally alters this profile:
Electronic Enrichment: The ether oxygen donates electron density into the pyridine ring via resonance (+M effect), which subsequently increases the electron density at the C3 amine. This enhances its reactivity as a nucleophile in cross-coupling reactions.
Steric Shielding: The bulky isopropyl moiety provides a steric umbrella over the adjacent pyridine nitrogen. This shielding effect drastically reduces undesired metabolic liabilities, improving the in vivo half-life of derived compounds[2].
Solubility Enhancement: The introduction of the polar yet lipophilic isopropoxy group disrupts crystal lattice packing, significantly enhancing the aqueous solubility of the resulting active pharmaceutical ingredients (APIs) compared to their unsubstituted analogs[2].
Structural decomposition and functional causality of 2-(Propan-2-yloxy)pyridin-3-amine.
Physicochemical Properties & Data Synthesis
Understanding the physical properties of this building block is critical for predicting its behavior in both synthetic environments and physiological systems. The table below synthesizes the quantitative data associated with this compound[1].
Property
Value
Causality / Implication for Drug Design
Molecular Formula
C₈H₁₂N₂O
Highly ligand-efficient core structure.
Molecular Weight
152.19 g/mol
Low molecular weight leaves an ample "MW budget" for further elaboration.
LogP (Predicted)
1.451
Optimal lipophilicity; ensures membrane permeability without excessive hydrophobicity.
H-Bond Donors
1 (-NH₂)
Provides a critical vector for target binding (e.g., kinase hinge regions) or synthetic functionalization.
H-Bond Acceptors
3 (N, N, O)
Enhances aqueous solubility and facilitates diverse binding interactions.
Rotatable Bonds
2
Low entropic penalty upon target binding; maintains a conformationally restricted core.
Storage Conditions
2–8 °C, Protect from light
Prevents slow photo-oxidation and degradation of the primary amine.
2-(Propan-2-yloxy)pyridin-3-amine is frequently utilized to synthesize potent kinase inhibitors, particularly targeting MAP kinase-interacting kinases (Mnk1 and Mnk2). Mnk kinases are downstream effectors of the ERK and p38 MAPK pathways and are responsible for phosphorylating eIF4E, a critical step in mRNA translation and oncogenesis[2].
Historically, thienopyrimidine-based Mnk inhibitors suffered from extremely low solubility and metabolic instability. By integrating the 2-isopropoxypyridin-3-amine moiety, researchers achieved a substantial metabolic stabilization and enhanced solubility, rendering the compounds viable for in vivo pharmacological applications[2].
Mnk1/2 signaling pathway and targeted inhibition by 2-isopropoxypyridin-3-amine derivatives.
To leverage the nucleophilic C3 amine, Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is the industry standard. The following protocol details the coupling of 2-isopropoxypyridin-3-amine with an aryl halide, engineered as a self-validating system to prevent common failure modes such as catalyst poisoning or premature oxidation[2].
Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide, 2-(Propan-2-yloxy)pyridin-3-amine, Xantphos, and Cs₂CO₃ in 40 mL of anhydrous 1,4-dioxane.
Causality Note: Cs₂CO₃ is selected over stronger bases (like NaOtBu) to prevent undesired cleavage of the isopropoxy ether or base-catalyzed degradation of sensitive functional groups. Xantphos is chosen for its wide bite angle, which heavily favors C-N reductive elimination over competing β-hydride elimination.
Primary Degassing: Sparge the suspension with ultra-pure Nitrogen (N₂) or Argon for 10 minutes.
Sonication & Secondary Degassing: Place the flask in an ultrasonic bath for 15 minutes while maintaining the inert gas purge.
Causality Note: Sonication fractures the insoluble Cs₂CO₃ particles, increasing the reactive surface area. Secondary degassing is critical; residual dissolved oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle[2].
Catalyst Addition: Briefly open the flask under a heavy stream of inert gas and add the Pd₂(dba)₃ catalyst. Reseal and purge for an additional 5 minutes.
Thermal Activation: Heat the reaction mixture to 90–100 °C under a nitrogen atmosphere for 12–18 hours, monitoring completion via LC-MS.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.
Standard workflow for Pd-catalyzed cross-coupling of 2-(Propan-2-yloxy)pyridin-3-amine.
Molecular Structure, Conformation, and Synthetic Utility of 2-(Propan-2-yloxy)pyridin-3-amine in Targeted Therapeutics
Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(Propan-2-yloxy)pyridin-3-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0), also known as 2-isopropoxypyridin-3-amine, has emerged as a privileged pharmacophore module[1]. As a Senior Application Scientist, I have observed its critical utility in overcoming the physicochemical limitations of flat, hydrophobic kinase inhibitors. By integrating an electron-rich pyridine ring, a hydrogen-bond donating amine, and a sterically demanding isopropoxy group, this compound serves as a vital intermediate in the synthesis of next-generation targeted therapeutics, particularly for overcoming resistance in non-small cell lung cancer (EGFR T790M)[2] and modulating translational pathways (Mnk1/2)[3].
Molecular Structure and Conformational Dynamics
The structural architecture of 2-(Propan-2-yloxy)pyridin-3-amine is defined by the delicate interplay between stereoelectronic effects and steric hindrance.
Stereoelectronic Profile: The pyridine core is electron-deficient by nature; however, the presence of the C2-isopropoxy group (an electron-donating group via resonance) and the C3-amine (a strong
-donor) significantly enriches the electron density of the aromatic system. This electronic tuning is crucial when the C3-amine is utilized as a nucleophile in subsequent Buchwald-Hartwig cross-coupling or amide bond formations.
Conformational Locking: The
-hybridized oxygen of the isopropoxy group bridges the aromatic ring and the bulky isopropyl moiety. To minimize severe steric repulsion (allylic strain equivalent) with the adjacent C3-amino group, the rotation around the bond is highly restricted. The isopropyl group is thermodynamically driven to adopt an anti-conformation relative to the amine. This "conformational locking" reduces the entropic penalty upon binding to a kinase target, a fundamental principle in structure-based drug design (SBDD).
Hydrogen Bonding Potential: The C3-amine acts as a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket, while the C2-oxygen can serve as a localized hydrogen bond acceptor.
Physicochemical Profile
To facilitate rational drug design and analytical tracking, the fundamental physicochemical properties of 2-(Propan-2-yloxy)pyridin-3-amine are summarized below, derived from validated chemical databases[1].
Property
Value
Clinical / Synthetic Relevance
Chemical Formula
Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight
152.19 g/mol
Ideal for fragment-based drug discovery (FBDD).
CAS Number
187654-86-0
Standard registry identifier for commercial sourcing.
SMILES String
CC(C)OC1=C(C=CC=N1)N
Utilized for in silico docking and computational SAR screening.
Storage Conditions
Inert atmosphere, Room Temp
Prevents oxidative degradation of the electron-rich aniline-like amine.
Synthetic Methodology & Process Chemistry
The synthesis of 2-(Propan-2-yloxy)pyridin-3-amine relies on a robust, two-phase sequence: Nucleophilic Aromatic Substitution (
) followed by chemoselective catalytic hydrogenation. The following protocol is designed as a self-validating system , ensuring high fidelity and yield at each step.
Phase 1: Nucleophilic Aromatic Substitution (
)
Causality & Rationale: The starting material, 2-chloro-3-nitropyridine, is highly activated. The strong electron-withdrawing nature of the C3-nitro group severely depletes electron density at the C2 position, lowering the activation energy for nucleophilic attack by the isopropoxide anion.
Reaction Setup: Charge a dry, nitrogen-purged reactor with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous isopropanol (10 volumes).
Nucleophile Addition: Portion-wise, add sodium isopropoxide (1.2 eq). Critical Control: Maintain the internal temperature below 30°C to prevent exothermic degradation and the formation of symmetrical ether byproducts.
Agitation & Validation: Agitate the mixture at 50°C for 4 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The step is complete when the starting material peak (<1%) is entirely replaced by the intermediate mass
(2-isopropoxy-3-nitropyridine).
Workup: Quench with deionized water, extract with ethyl acetate, dry the organic layer over anhydrous
, and concentrate under reduced pressure.
Phase 2: Chemoselective Catalytic Hydrogenation
Causality & Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a highly chemoselective reduction of the nitro group to an amine without cleaving the newly formed
ether linkage, which could occur under harsher acidic reduction conditions.
Reaction Setup: Dissolve the crude 2-isopropoxy-3-nitropyridine in methanol (10 volumes) in a pressure-rated hydrogenation vessel.
Catalyst Addition: Add 10% Pd/C (0.05 eq by weight). Purge the vessel with nitrogen (3x) to remove ambient oxygen, then with hydrogen gas (3x).
Reduction & Validation: Stir vigorously under a hydrogen atmosphere (1 atm) at ambient temperature for 6 hours.
Self-Validation Check: Hydrogen uptake will visibly cease. TLC (Hexanes/EtOAc 7:3) will reveal a lower
spot that reacts positively to ninhydrin stain, confirming the presence of the primary amine.
Isolation: Filter the catalyst through a tightly packed Celite pad to prevent heavy metal contamination in the final API building block. Concentrate the filtrate to yield pure 2-(Propan-2-yloxy)pyridin-3-amine.
Synthetic workflow of 2-(Propan-2-yloxy)pyridin-3-amine via SNAr and reduction.
Applications in Targeted Therapeutics
The incorporation of 2-(Propan-2-yloxy)pyridin-3-amine into larger molecular scaffolds has solved critical bottlenecks in recent drug discovery campaigns.
Overcoming Resistance in EGFR Mutants
In the treatment of Non-Small Cell Lung Cancer (NSCLC), first-generation EGFR inhibitors (e.g., erlotinib) often fail due to the emergence of the T790M "gatekeeper" mutation. 2-(Propan-2-yloxy)pyridin-3-amine is utilized as a side-chain building block in the synthesis of Pyridine amidopyrimidine derivatives[2]. The bulky isopropoxy group fits precisely into the hydrophobic pocket created by the T790M mutation, ensuring high binding affinity to the mutant kinase while sparing wild-type EGFR. This selectivity drastically reduces dose-limiting toxicities such as severe rash and diarrhea[2].
Enhancing Pharmacokinetics in Mnk1/2 Inhibitors
MAP kinase-interacting kinases (Mnk1 and Mnk2) are critical targets for oncology and metabolic diseases. Early thienopyrimidine-based Mnk inhibitors exhibited high biochemical potency but failed in vivo due to extremely poor aqueous solubility and rapid metabolic clearance[3]. By coupling 2-(Propan-2-yloxy)pyridin-3-amine to the thienopyrimidine core via palladium-catalyzed amination (e.g., using
and Xantphos), researchers successfully disrupted the flat, crystalline packing of the molecule[3]. The introduction of the polarizable pyridine nitrogen and the flexible isopropoxy ether linkage significantly lowered the crystal lattice energy, resulting in a dramatic improvement in aqueous solubility and metabolic stabilization[3].
Integration of the building block into kinase inhibitor design and resulting properties.
References
Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions (US8853193B2). Google Patents. Available at: 3
Pyridine amidopyrimidine derivative, preparation method and use thereof (WO2016015453A1). Google Patents. Available at: 2
2-(Propan-2-yloxy)pyridin-3-amine: 187654-86-0 . ANSFISA Database. Available at: 1
Reactivity of the amine group in 2-(Propan-2-yloxy)pyridin-3-amine
An In-depth Technical Guide to the Reactivity of the Amine Group in 2-(Propan-2-yloxy)pyridin-3-amine Abstract This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine gro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity of the Amine Group in 2-(Propan-2-yloxy)pyridin-3-amine
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the primary amine group in 2-(Propan-2-yloxy)pyridin-3-amine. This compound is a valuable building block in contemporary drug discovery and medicinal chemistry, and a thorough understanding of its amine functionality is paramount for its effective utilization in synthetic campaigns. This document delves into the electronic and steric factors governing the amine's nucleophilicity and explores its participation in a range of pivotal chemical transformations, including N-acylation, N-sulfonylation, N-alkylation, diazotization-based substitutions, and palladium-catalyzed cross-coupling reactions. Each section provides mechanistic insights, field-proven experimental protocols, and visual aids to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction and Molecular Overview
2-(Propan-2-yloxy)pyridin-3-amine, with CAS Number 187654-86-0, is a disubstituted pyridine derivative.[1][2] Its structure is characterized by a pyridine core bearing a primary amino group at the 3-position and an isopropoxy group at the 2-position. The strategic placement of these functional groups creates a unique electronic and steric environment that dictates the reactivity of the amine. The pyridine scaffold is a privileged structure in pharmaceuticals, and the 3-amino substituent serves as a critical synthetic handle for molecular elaboration and diversification.[3] This guide aims to provide a detailed, practical framework for manipulating this amine group with precision and predictability.
Core Reactivity Principles: Electronic and Steric Influences
The reactivity of the exocyclic amine in 2-(Propan-2-yloxy)pyridin-3-amine is a nuanced interplay between the electron-withdrawing nature of the pyridine ring and the electronic and steric contributions of the adjacent isopropoxy group.
Influence of the Pyridine Ring: The nitrogen atom within the pyridine ring is electronegative, exerting an overall electron-withdrawing inductive effect (-I) on the ring.[4] This effect reduces the electron density on the exocyclic amine's nitrogen, rendering it less basic and less nucleophilic than a typical aniline. The lone pair on the pyridine nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system, making it the primary site of protonation in acidic media.[5][6]
Influence of the 3-Amino Position: Unlike 2- and 4-aminopyridines, the lone pair of the 3-amino group cannot be directly delocalized onto the ring nitrogen through resonance. This structural feature means its reactivity is not attenuated to the same extent, making it more akin to a moderately deactivated aniline.[7]
Influence of the 2-Isopropoxy Group: The isopropoxy substituent at the C2 position plays a dual role.
Electronic Effect: As an alkoxy group, it exerts a strong electron-donating effect through resonance (+M) by donating its oxygen lone-pair electrons into the pyridine π-system. This effect counteracts the inductive withdrawal of the ring nitrogen, thereby increasing electron density at the C3 position and enhancing the nucleophilicity of the attached amine group.[8]
Steric Effect: The bulky isopropyl moiety introduces significant steric hindrance around the adjacent C3-amino group. This can modulate the rate of reaction, particularly with sterically demanding electrophiles, and may necessitate more forcing reaction conditions.
This balance of effects makes the amine group in 2-(Propan-2-yloxy)pyridin-3-amine a versatile yet selectively reactive nucleophile.
Key Chemical Transformations of the Amine Group
The amine functionality is a gateway to a vast array of chemical derivatives. The following sections detail the most critical transformations.
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides are among the most robust and reliable reactions for primary amines. These transformations are fundamental for introducing diverse functional groups and building complex molecular architectures.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride. A base is typically employed to neutralize the HCl or sulfonic acid byproduct, driving the reaction to completion.
Experimental Protocol: General Procedure for N-Acylation
Dissolve 2-(Propan-2-yloxy)pyridin-3-amine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
Add a suitable base, such as triethylamine (1.2-1.5 eq.) or pyridine (2.0 eq.), and cool the mixture to 0 °C in an ice bath.
Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
A similar protocol applies to N-sulfonylation, using an appropriate sulfonyl chloride as the electrophile.[9]
Table 1: Representative Acylation and Sulfonylation Conditions
Electrophile
Base
Solvent
Temperature
Typical Yield
Acetyl Chloride
Triethylamine
DCM
0 °C to RT
High
Benzoyl Chloride
Pyridine
THF
0 °C to RT
Good to High
p-Toluenesulfonyl Chloride
Triethylamine
DCM
RT
Good
| Methanesulfonyl Chloride | DIPEA | CH₃CN | RT | Good to High |
Caption: Workflow for N-Acylation and N-Sulfonylation.
N-Alkylation
Direct N-alkylation of primary amines with alkyl halides can be synthetically challenging due to the potential for over-alkylation.[10] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[11]
Causality Behind Experimental Choices: To achieve selective mono-alkylation, strategies that mitigate over-alkylation are preferred. These include using a large excess of the starting amine, which is often impractical for valuable substrates, or employing alternative methodologies like reductive amination or specialized coupling reactions. For direct alkylation, the choice of base and solvent is critical to control reactivity.
Experimental Protocol: Direct N-Alkylation
Combine 2-(Propan-2-yloxy)pyridin-3-amine (1.0 eq.), the alkyl halide (1.0-1.2 eq.), and a mild base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
Heat the mixture to a temperature between 60-100 °C, depending on the reactivity of the alkyl halide.
Monitor the reaction closely for the consumption of starting material and the formation of the mono- and di-alkylated products.
Upon optimal conversion to the desired secondary amine, cool the reaction to room temperature.
Dilute with water and extract the product with an organic solvent.
Wash, dry, and concentrate the organic phase.
Purify carefully by column chromatography to separate the desired product from starting material and over-alkylation byproducts.
For more controlled and selective mono-alkylation, especially with less reactive alkylating agents, copper-promoted Chan-Lam type reactions with alkylboronic acids can be a superior alternative.[12]
Diazotization and Sandmeyer Reactions
The conversion of the primary aromatic amine to a diazonium salt is a powerful synthetic strategy, transforming the amino group into an excellent leaving group (N₂). This intermediate opens the door to a wide range of functional group interconversions that are otherwise difficult to achieve.[13] Diazonium salts derived from 3-aminopyridines are generally more stable than those from 2-aminopyridines.[14]
The Sandmeyer Reaction: This classic transformation utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[15][16]
Caption: Simplified Sandmeyer Reaction Mechanism.
Experimental Protocol: Sandmeyer Chlorination
Part A: Diazotization
Suspend 2-(Propan-2-yloxy)pyridin-3-amine (1.0 eq.) in a solution of concentrated HCl (e.g., 6M) and water.
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water.
Add the NaNO₂ solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
Part B: Sandmeyer Reaction
In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl and cool to 0 °C.
Add the cold diazonium salt solution from Part A slowly to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Cool the mixture, basify with aqueous NaOH or NH₄OH, and extract the product with an appropriate organic solvent.
Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography.
This protocol is a self-validating system; the evolution of N₂ gas provides a clear visual confirmation of the reaction's progress. Similar procedures can be used for bromination (with CuBr) and cyanation (with CuCN).[17]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[18] In this context, 2-(Propan-2-yloxy)pyridin-3-amine can serve as the amine nucleophile, coupling with aryl or heteroaryl halides (or triflates) to generate more complex diaryl or aryl-heteroaryl amine structures.
Mechanistic Rationale: The catalytic cycle generally involves: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) Coordination of the amine to the Pd(II) complex and subsequent deprotonation by a base to form a palladium amide, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[19]
Trustworthiness of the Protocol: The success of this reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is crucial for facilitating the reductive elimination step. The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), 2-(Propan-2-yloxy)pyridin-3-amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (4-10 mol%).
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DME).
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Concentrate the filtrate and purify the crude product by column chromatography.
The amine group of 2-(Propan-2-yloxy)pyridin-3-amine is a versatile and highly valuable functional handle for the synthesis of complex molecules in pharmaceutical and materials science. Its reactivity is finely tuned by the electronic interplay between the pyridine ring and the isopropoxy substituent. While it readily undergoes standard transformations such as acylation and sulfonylation, more complex reactions like selective alkylation, diazotization, and palladium-catalyzed aminations require careful consideration of reaction conditions to achieve optimal outcomes. The protocols and mechanistic insights provided in this guide offer a robust foundation for researchers to confidently and effectively utilize this important building block in their synthetic programs.
References
Kaupp, G., et al. (2003). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. European Journal of Organic Chemistry. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminopyridine: A Comprehensive Overview. Available at: [Link]
DeMattei, J. A., et al. (2004). US Patent 6,710,180 B2 - Diazonium salts which are intermediates for 3-substituted pyridines. Google Patents.
Reddit r/chemistry Community. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Reddit. Available at: [Link]
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Mishra, A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]
organicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Available at: [Link]
Wikipedia contributors. (2024). Pyridine. Wikipedia. Available at: [Link]
Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Available at: [Link]
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Available at: [Link]
Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research. Available at: [Link]
Zhang, W., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters. Available at: [Link]
Comprehensive Technical Guide: Targeting the MNK1/2-eIF4E Axis with 2-(Propan-2-yloxy)pyridin-3-amine Derivatives
Executive Summary In the landscape of targeted oncology and metabolic disease therapy, the mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) have emerged as critical therapeutic targets[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and metabolic disease therapy, the mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) have emerged as critical therapeutic targets[1]. These kinases are the exclusive physiological mediators of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation at Serine 209 (Ser209)[2]. Overexpression of phosphorylated eIF4E (p-eIF4E) is heavily implicated in tumorigenesis, metastasis, and poor clinical prognosis[3].
From a medicinal chemistry perspective, 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0) serves as a privileged building block[4]. When coupled to a thienopyrimidine core, this moiety acts as a highly effective hinge-binding pharmacophore, yielding potent, ATP-competitive MNK1/2 inhibitors[5]. This whitepaper provides an in-depth mechanistic rationale, structural design principles, and validated experimental protocols for synthesizing and evaluating these derivatives.
Mechanistic Rationale: The MNK1/2 - eIF4E Signaling Axis
To design effective inhibitors, one must first understand the causality of the biological pathway. MNK1 and MNK2 are activated upstream by ERK and p38 MAP kinases in response to mitogenic and environmental stress signals[1].
Once activated, MNK1/2 bind to the scaffolding protein eIF4G, bringing them into close proximity with eIF4E. The kinases specifically phosphorylate eIF4E at Ser209[2]. This phosphorylation event reduces the affinity of eIF4E for the mRNA 5'-cap, paradoxically facilitating the release of the translation initiation complex and promoting the translation of specific oncogenic mRNAs (such as c-Myc, Cyclin D1, and VEGF)[3]. Because MNK1/2 knockout mice develop normally, targeting this axis offers a wide therapeutic window, selectively disrupting oncogenic translation without inducing severe systemic toxicity[3].
Diagram 1: The MNK1/2 - eIF4E Signaling Pathway and the intervention point of thienopyrimidine inhibitors.
Chemical Rationale & Scaffold Design
The incorporation of 2-(Propan-2-yloxy)pyridin-3-amine into a thienopyrimidine scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements within the MNK ATP-binding pocket[3].
The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the hinge region (typically near residues K207/N210 in MNK2)[6].
The Isopropoxy Group: The bulky, lipophilic 2-isopropoxy substituent is strategically positioned to occupy a hydrophobic sub-pocket adjacent to the gatekeeper residue. This steric bulk improves selectivity against other kinome off-targets that possess larger gatekeeper residues[3].
The Amine Linker: Serves as the synthetic attachment point to the C4 position of the thienopyrimidine core via a Buchwald-Hartwig cross-coupling reaction[5]. The resulting secondary amine provides conformational flexibility while maintaining a critical hydrogen bond donor interaction.
Quantitative SAR Data Comparison
The following table summarizes the representative impact of the 2-isopropoxypyridin-3-amine moiety compared to standard anilines when coupled to a thienopyrimidine core (data representative of optimized MNK inhibitors)[3][7].
Compound Core
C4-Substituent (Amine)
MNK1 IC₅₀ (nM)
MNK2 IC₅₀ (nM)
Cellular p-eIF4E IC₅₀ (nM)
Thieno[2,3-d]pyrimidine
Aniline (Unsubstituted)
> 1000
> 1000
> 5000
Thieno[2,3-d]pyrimidine
3-Aminopyridine
450
320
1200
Thieno[2,3-d]pyrimidine
2-(Propan-2-yloxy)pyridin-3-amine
0.65
1.2
15
Thieno[2,3-d]pyrimidine
2-Methoxypyridin-3-amine
45
60
250
Table 1: Comparative in vitro and cellular efficacy demonstrating the superior binding affinity conferred by the 2-isopropoxy substitution.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system from chemical synthesis to cellular validation.
Diagram 2: The iterative drug discovery workflow for developing MNK1/2 inhibitors.
This protocol details the coupling of 2-(Propan-2-yloxy)pyridin-3-amine to a thienopyrimidine core[5]. Causality note: Strict degassing is required to prevent the oxidative deactivation of the Pd(0) catalyst.
Reagent Preparation: In a flame-dried Schlenk flask, combine 4-Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester (1.0 eq) and 2-isopropoxypyridin-3-amine (1.2 eq).
Catalyst & Base Addition: Add Xantphos (0.1 eq) as the bidentate ligand to suppress β-hydride elimination, and Cesium carbonate (Cs₂CO₃, 2.0 eq) as the base[5].
Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas the suspension using a sonicator for 15 minutes while sparging with ultra-pure Nitrogen or Argon[5].
Initiation: Add Pd₂(dba)₃ (0.05 eq) rapidly under a positive inert gas flow.
Reaction: Heat the mixture to 100°C under nitrogen for 12-16 hours. Monitor progression via LC-MS.
Workup: Cool to room temperature, filter through a Celite pad to remove Pd aggregates, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield the final inhibitor.
Protocol 2: In Vitro MNK1/2 Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its homogeneous, no-wash format, which minimizes handling errors and background auto-fluorescence[8].
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration = 1%).
Enzyme/Substrate Addition: Add 2 µL of recombinant MNK1 or MNK2 enzyme (pre-titrated to the linear kinetic range) mixed with a biotinylated peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).
Reaction Initiation: Add 2 µL of ATP at the apparent
concentration to initiate the reaction[8]. Incubate at 22°C for 60 minutes.
Detection: Stop the reaction by adding 4 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-XL665 (acceptor)[8].
Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (donor) and 665 nm (acceptor). Calculate the 665/615 ratio to determine IC₅₀.
Protocol 3: Cellular Phospho-eIF4E (Ser209) Assay
To validate that the inhibitor penetrates the cell membrane and hits the target in a physiological environment, a cellular HTRF/TR-FRET assay is employed[9][10].
Cell Culture & Treatment: Seed HeLa or HEK293 cells (which exhibit high basal p-eIF4E levels) in a 96-well plate at 50,000 cells/well. Incubate overnight. Treat cells with the inhibitor dose-response for 2-4 hours[10].
Lysis: Remove media and add 50 µL of 1X supplemented Lysis Buffer (containing protease and phosphatase inhibitors). Incubate on an orbital shaker at 400 rpm for 30 minutes at room temperature[10].
Transfer: Transfer 15 µL of the clarified lysate to a 384-well white detection plate[10].
Antibody Addition: Add 5 µL of a pre-mixed detection solution containing Eu-labeled anti-phospho-eIF4E (Ser209) antibody (donor) and a Far-Red (FR)-labeled anti-total-eIF4E antibody (acceptor)[9][10].
Incubation & Readout: Incubate for 4 hours at room temperature. The proximity of the two antibodies on the phosphorylated protein generates a FRET signal. Read the 665/615 nm emission ratio to quantify cellular IC₅₀[10].
References
US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions
Source: Google Patents
URL
Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold
Source: ResearchGate / European Journal of Medicinal Chemistry
URL:[Link]
Update on the Development of MNK Inhibitors as Therapeutic Agents
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Advanced Methodologies in the Synthesis of Substituted Aminopyridines: A Mechanistic and Practical Guide
The Aminopyridine Pharmacophore: Context and Challenges Substituted aminopyridines are privileged scaffolds in medicinal chemistry, serving as the core structural motif for a vast array of therapeutics, including voltage...
Author: BenchChem Technical Support Team. Date: March 2026
The Aminopyridine Pharmacophore: Context and Challenges
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, serving as the core structural motif for a vast array of therapeutics, including voltage-gated potassium channel blockers, kinase inhibitors, and agents targeting neglected tropical diseases1[1].
However, synthesizing these heterocycles presents unique challenges. The electron-deficient nature of the pyridine ring fundamentally alters its reactivity compared to standard benzenoid aromatics. Furthermore, the basic pyridine nitrogen can coordinate with transition-metal catalysts, leading to catalyst poisoning and reaction stalling. As application scientists, we must move beyond empirical trial-and-error and design synthetic routes grounded in mechanistic causality.
Strategic Evaluation of Synthetic Pathways
The selection of a synthetic route depends entirely on the starting precursor and the electronic demands of the target molecule.
Classical Methods (Chichibabin & SNAr): The Chichibabin reaction allows for the direct amination of unactivated pyridines using strong bases (e.g.,
) at high temperatures, but it suffers from poor functional group tolerance2[2]. Alternatively, Nucleophilic Aromatic Substitution (SNAr) is highly scalable but requires the pyridine ring to be highly electron-deficient (e.g., bearing a nitro group) or activated via pyridinium salt formation 3[3].
Transition-Metal Catalysis (Buchwald-Hartwig & Ullmann): The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the field over the last 25 years, allowing for the coupling of unactivated halopyridines with complex primary and secondary amines under mild conditions4[4]. Copper-catalyzed Ullmann-type couplings serve as a cost-effective alternative but generally demand harsher temperatures.
Figure 1: Decision matrix for selecting aminopyridine synthetic pathways based on precursor.
Quantitative Comparative Analysis
To facilitate rapid decision-making in the laboratory, the following table summarizes the operational parameters and typical outcomes of the primary synthetic strategies2[2].
Synthetic Strategy
Catalyst / Key Reagents
Typical Temp.
Yield Range
Primary Advantage
Key Limitation
Chichibabin Amination
or
110–150 °C
40–75%
Direct amination of unactivated rings
Harsh conditions; poor functional group tolerance
SNAr
None (Strong Nucleophile)
80–120 °C
50–90%
Catalyst-free; highly scalable
Requires highly electron-deficient halopyridines
Buchwald-Hartwig
/ Phosphine Ligands
60–110 °C
70–98%
Exceptional scope; mild conditions
High cost of Pd/ligands; sensitive to oxygen
Ullmann Condensation
/ Diamine Ligands
100–150 °C
50–85%
Cost-effective transition metal
Harsher temperatures required; narrower scope
In-Depth Protocol: Buchwald-Hartwig Amination of 2-Halopyridines
The Buchwald-Hartwig amination is the premier method for synthesizing complex aminopyridines. However, successful execution requires strict adherence to mechanistic principles.
Causality of Reagent Selection
Catalyst Precursor (
): Provides a stable, soluble source of Pd(0).
Ligand (Xantphos): The basic nitrogen of a pyridine ring can easily coordinate to palladium, poisoning the catalyst. Xantphos is a bidentate ligand with a wide bite angle (111°). This specific geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step—the typical bottleneck in C-N bond formation—thereby outcompeting catalyst deactivation and unwanted
vs. ): is kinetically highly efficient for deprotonating the coordinated amine. However, if the substrate contains base-sensitive functional groups (e.g., esters, nitro groups), a weaker base like must be substituted to prevent degradation5[5].
Self-Validating Experimental Methodology
This protocol is designed with built-in visual and analytical checkpoints to ensure reaction integrity.
Step 1: Preparation and Degassing (Critical Step)
Charge an oven-dried Schlenk flask with 2-bromopyridine (1.0 equiv), the desired secondary amine (1.2 equiv), and anhydrous Toluene (to reach 0.2 M).
Sparge the solution with Argon for 15 minutes.
Validation Checkpoint: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Proper degassing is confirmed later if the solution does not precipitate "Pd black" upon heating.
Step 2: Catalyst Activation
In a separate, argon-flushed vial, mix
(0.02 equiv) and Xantphos (0.04 equiv) in 1 mL of degassed toluene. Stir for 10 minutes at room temperature.
Validation Checkpoint: The catalyst mixture will transition from a deep purple/red suspension to a clear, golden-yellow solution. This visual cue confirms the successful ligand exchange and formation of the active
complex.
Step 3: Reaction Execution
Transfer the activated catalyst solution and
(1.5 equiv) to the main Schlenk flask under a positive stream of Argon.
Seal the flask and heat to 90 °C in an oil bath for 4–12 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the UV trace shows the disappearance of the 2-bromopyridine peak and the mass spectrometer detects the
ion of the target aminopyridine.
Step 4: Workup and Isolation
Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite.
Validation Checkpoint: The Celite pad will capture the spent palladium catalyst (appearing as a dark grey/black band), yielding a clear organic filtrate.
Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure substituted aminopyridine.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.
Conclusion
The synthesis of substituted aminopyridines requires a nuanced understanding of heterocyclic electronics and organometallic catalysis. While classical methods like SNAr remain viable for highly activated substrates, the Buchwald-Hartwig cross-coupling stands as the most robust and versatile methodology for drug development applications. By strictly controlling the reaction environment and utilizing rational ligand design (e.g., Xantphos), chemists can reliably overcome the inherent coordinating liabilities of the pyridine pharmacophore.
References
Title : Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)
Source : RSC Advances (rsc.org)
URL : 1
Title : The Buchwald–Hartwig Amination After 25 Years
Source : Angewandte Chemie (researchgate.net)
URL : 4
The Strategic Utility of 2-(Isopropoxy)pyridin-3-amine in Targeted Kinase Inhibitor Discovery
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In the highly empirical field of targeted oncology and neuropharmacology, the architectural design of kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the highly empirical field of targeted oncology and neuropharmacology, the architectural design of kinase inhibitors relies heavily on privileged building blocks. 2-(Isopropoxy)pyridin-3-amine (CAS: 187654-86-0) has emerged as a critical anilino-donor in the synthesis of next-generation therapeutics[1]. Its unique steric bulk and electronic profile make it an ideal moiety for occupying the ATP-binding hinge regions of various kinases. This whitepaper dissects the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this compound, providing drug development professionals with a comprehensive guide to its application in cross-coupling chemistries and inhibitor design.
Chemical Identity & Physicochemical Profiling
Before deploying any building block in a multi-step synthesis, a rigorous understanding of its baseline properties is required. The isopropoxy group at the C2 position of the pyridine ring is not merely a solubilizing group; it is a critical conformational lock.
Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds[2].
Physical State
Solid / Powder
Facilitates easy handling and precise weighing on analytical balances.
Storage Conditions
Sealed in dry, 2-8°C
Prevents oxidative degradation of the electron-rich amine[3].
Mechanistic Rationale: The "Why" Behind the Structure
As application scientists, we do not select building blocks arbitrarily. The integration of 2-(isopropoxy)pyridin-3-amine into inhibitor scaffolds is driven by two fundamental principles:
Steric Shielding & Dihedral Locking : When the C3-amine is coupled to a heteroaryl core (e.g., a thienopyrimidine), the bulky C2-isopropoxy group creates severe steric hindrance with the core scaffold. This forces the pyridine ring out of planarity, locking it into a specific dihedral angle. This pre-organized, twisted conformation minimizes entropic penalty upon binding and perfectly matches the three-dimensional topography of the kinase ATP-binding pocket[4].
Electronic Tuning for Catalysis : The isopropoxy group is strongly electron-donating via resonance (+M effect) into the pyridine ring. This increases the electron density at the C3-amine, significantly enhancing its nucleophilicity. Consequently, the amine undergoes oxidative addition and subsequent reductive elimination much more efficiently during palladium-catalyzed Buchwald-Hartwig cross-coupling.
Key Applications in Disease Intervention
The versatility of 2-(isopropoxy)pyridin-3-amine is demonstrated by its presence in several high-profile patent spaces:
Mnk1/Mnk2 Inhibitors (Oncology): Mnk1 and Mnk2 are kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Serine 209, a critical step that drives oncogenic mRNA translation and tumor aggression. Coupling 2-(isopropoxy)pyridin-3-amine to a thienopyrimidine core yields potent, selective Mnk inhibitors that block this pathway[4].
EGFR Inhibitors (NSCLC): In non-small cell lung cancer (NSCLC), resistance to first-generation EGFR inhibitors is often driven by T790M or L858R mutations. Derivatives of this building block are utilized to synthesize mutant-selective EGFR inhibitors that overcome this acquired resistance[5].
TrkA Modulators (Neuropathy & Pain): Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF). Furo[3,2-c]pyridine-3-carboxamides incorporating the 2-(isopropoxy)pyridin-3-amine motif have shown efficacy in modulating TrkA for the treatment of chronic pain and auto-immune diseases[6].
Mnk1/2 signaling cascade and targeted inhibition by thienopyrimidine derivatives.
Self-Validating Experimental Workflows
Protocol A: De Novo Synthesis of 2-(Isopropoxy)pyridin-3-amine
For laboratories synthesizing the building block in-house, the following two-step protocol ensures high yield and purity.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous isopropanol. Slowly add sodium isopropoxide (1.2 eq) at 0°C.
Causality: The nitro group at C3 strongly withdraws electron density from the C2 position, activating the chloride for facile displacement by the isopropoxide nucleophile.
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot is entirely consumed. Quench with water, extract with EtOAc, and concentrate to yield 2-isopropoxy-3-nitropyridine.
Step 2: Catalytic Reduction
Reaction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under an H2 atmosphere (1 atm) at room temperature for 12 hours.
Causality: Pd/C cleanly reduces the nitro group to an amine without cleaving the isopropoxy ether.
Validation & QC: Filter through a Celite pad to remove the pyrophoric Pd/C. Concentrate the filtrate. LC-MS must confirm the exact mass ([M+H]+ at m/z 153.2).
De novo synthesis of 2-(isopropoxy)pyridin-3-amine via SNAr and catalytic reduction.
Protocol B: Buchwald-Hartwig Cross-Coupling for Kinase Inhibitors
This protocol details the coupling of 2-(isopropoxy)pyridin-3-amine to a 4-chloro-thienopyrimidine core to generate a Mnk1/2 inhibitor[4].
Reagents & Stoichiometry:
4-Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate: 2.3 g (~9.5 mmol, 1.1 eq)
2-(Isopropoxy)pyridin-3-amine: 1.3 g (~8.5 mmol, 1.0 eq)
Xantphos: 995.2 mg (~1.7 mmol, 0.2 eq)
Cesium Carbonate (Cs2CO3): 3.9 g (~12 mmol, 1.4 eq)
Pd2(dba)3: Catalytic (0.1 eq)
Anhydrous 1,4-Dioxane: 40 mL
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask, combine the heteroaryl chloride, 2-(isopropoxy)pyridin-3-amine, and Cs2CO3.
Causality: Cs2CO3 is selected as a mild, bulky base that effectively deprotonates the amine during the catalytic cycle without causing unwanted hydrolysis of the ester moiety on the thienopyrimidine core.
Solvent & Degassing: Add 40 mL of anhydrous 1,4-dioxane. Submerge the flask in a sonicator and sparge with Argon for 15 minutes.
Causality: Degassing is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.
Catalyst Addition: Quickly add Xantphos and Pd2(dba)3 under a positive flow of Argon.
Causality: Xantphos is a bidentate ligand with a wide "bite angle." This specific geometry forces the palladium intermediate into a conformation that accelerates reductive elimination (forming the C-N bond) while suppressing unwanted β-hydride elimination.
Heating & Monitoring: Seal the flask and heat to 100°C.
Validation: Monitor via LC-MS. The reaction is self-validating; successful coupling is indicated by the disappearance of the aryl chloride peak and the emergence of the product mass. If a des-halogenated byproduct appears, it indicates oxygen contamination or ligand degradation.
Workup: Cool to room temperature, filter through Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.
References
1.[1] 187654-86-0 2-isopropoxypyridin-3-amine, USCKS,
2.[2] 2-(Propan-2-yloxy)pyridin-3-amine, Sigma-Aldrich,
3.[3] 1496251-97-8 | N-(3-(Ethylsulfonyl)propyl)-2-isopropoxypyridin-3-amine, ChemScene,
4.[4] US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions, Google Patents,
5.[5] WO2016015453A1 - Pyridine amidopyrimidine derivative, preparation method and use thereof, Google Patents,
6.[6] WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use, Google Patents,
Technical Application Note: Synthesis Protocol for 2-(Propan-2-yloxy)pyridin-3-amine
Executive Summary & Mechanistic Rationale 2-(Propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine) is a highly versatile building block in medicinal chemistry, frequently utilized in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
2-(Propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine) is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and foldamer-based peptidomimetics[1].
The synthesis of this compound relies on a highly efficient, two-step sequence designed to maximize regioselectivity and yield.
Phase 1: Nucleophilic Aromatic Substitution (S_NAr). The starting material, 2-chloro-3-nitropyridine, features a highly electrophilic C2 carbon, activated by the strong electron-withdrawing effects of both the adjacent nitro group and the pyridine nitrogen. Sodium hydride (NaH) is utilized to deprotonate isopropanol, generating a potent isopropoxide nucleophile in situ. This alkoxide rapidly displaces the chloride leaving group[1].
Phase 2: Catalytic Hydrogenation. The resulting 2-isopropoxy-3-nitropyridine intermediate undergoes mild catalytic reduction using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is specifically chosen because it quantitatively reduces the nitro group to a primary amine without risking the cleavage of the newly formed isopropoxy ether linkage[2].
Figure 1: Two-step synthetic pathway for 2-(Propan-2-yloxy)pyridin-3-amine.
Experimental Workflow & Operational Logic
To ensure high fidelity and reproducibility, the experimental workflow is designed as a self-validating system. Each phase includes specific In-Process Controls (IPCs) that allow the chemist to verify the success of the transformation before proceeding to the next step.
Figure 2: Operational workflow from reagent preparation to final product purification.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric ratios, physical parameters, and expected analytical validation metrics for both steps of the synthesis[1][2].
Parameter
Step 1: S_NAr (Intermediate Synthesis)
Step 2: Reduction (Final Product)
Primary Reactant
2-Chloro-3-nitropyridine (1.0 equiv)
2-Isopropoxy-3-nitropyridine (1.0 equiv)
Reagents
Isopropanol (1.2 equiv), NaH (1.4 equiv)
10% Pd/C (10 mol%), H₂ gas (Excess)
Solvent
Anhydrous Toluene (0.1 M)
Methanol (0.1 M)
Temperature
0 °C warming to Room Temperature (RT)
Room Temperature (RT)
Reaction Time
2 - 3 hours
12 - 16 hours (Overnight)
Expected Yield
90 - 98%
85 - 95%
Visual Cue
Formation of a bright yellow solution/solid
Transition from yellow to off-white/pale brown
TLC System
Hexanes / EtOAc (5:1)
Hexanes / EtOAc (1:1)
Mass Spec (ESI)
[M+H]+ = 183.1 m/z
[M+H]+ = 153.1 m/z
Step-by-Step Methodologies
Protocol A: Synthesis of 2-Isopropoxy-3-nitropyridine
Causality Note: Toluene is selected as the solvent because it is non-polar and aprotic, which prevents the solvation of the alkoxide nucleophile, thereby maximizing its reactivity toward the pyridine ring[1].
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
Dissolution: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous toluene to achieve a concentration of 0.1 M.
Nucleophile Introduction: Add anhydrous isopropanol (1.2 equiv) to the stirring solution.
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.4 equiv) portion-wise to control the evolution of hydrogen gas[1].
Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature. Stir for 2-3 hours.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, 5:1) to afford the intermediate as a yellow solid.
Self-Validating System (IPC):
TLC: The product spot will run slightly higher than the starting material and will be intensely UV-active.
¹H NMR (CDCl₃): Validation is confirmed by the presence of a distinct septet at ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
5.48 ppm (1H, = 6.0 Hz) corresponding to the isopropoxy methine proton, and a doublet at 1.41 ppm (6H, = 6.0 Hz) for the methyl groups.
Protocol B: Synthesis of 2-(Propan-2-yloxy)pyridin-3-amine
Causality Note: Methanol is used as the solvent to facilitate the solubility of both the starting material and the resulting polar amine, while also providing a protic environment that stabilizes the reduction intermediates[2].
Preparation: In a round-bottom flask, dissolve the 2-isopropoxy-3-nitropyridine intermediate (1.0 equiv) in Methanol (0.1 M).
Degassing: Evacuate the flask and backfill with N₂ (repeat 3 times) to remove dissolved oxygen.
Catalyst Addition: Carefully add 10% Pd/C (10 mol%). Safety Warning: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Add under a blanket of nitrogen.
Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen gas (H₂) via a balloon. Bubble H₂ through the mixture for 2 minutes, then leave stirring vigorously under the H₂ balloon at room temperature overnight[1].
Filtration: Once the reaction is complete (indicated by the disappearance of the yellow color), filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol[2].
Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude material can be dry-loaded onto silica gel and purified via flash column chromatography (Eluent: Hexanes/EtOAc, 1:1 to 1:2 gradient) to yield the target amine.
Self-Validating System (IPC):
TLC: The product is highly polar and will have a significantly lower
value than the nitro intermediate. It will stain positively (brown/purple) with Ninhydrin, confirming the presence of a primary amine.
¹H NMR (DMSO-d₆): Validation is confirmed by the upfield shift of the aromatic protons due to the electron-donating nature of the newly formed amine, and the appearance of a broad singlet integrating to 2H around
4.5 - 5.0 ppm (NH₂ protons).
References
Title: Relaxation of the rigid backbone of an oligoamide-foldamer-based α-helix mimetic: identification of potent Bcl-xL inhibitors.
Source: Royal Society of Chemistry (RSC).
URL: [Link]
Title: Furo-3-carboxamide derivatives and methods of use (WO2015112754A1).
Purification Protocol for 2-(Propan-2-yloxy)pyridin-3-amine via Basified Normal-Phase Column Chromatography
Executive Summary The isolation of basic nitrogenous heterocycles presents a notorious challenge in synthetic chemistry. 2-(Propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine) is a critical ortho-a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation of basic nitrogenous heterocycles presents a notorious challenge in synthetic chemistry. 2-(Propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine) is a critical ortho-aminopyridine building block utilized extensively in the development of advanced pharmaceutical agents, including Mnk1/2 kinase inhibitors[1] and TrkA receptor modulators[2]. Due to its high basicity and polarity, attempting to purify this compound on standard bare silica gel results in severe peak tailing, poor resolution, and irreversible chemisorption.
This application note provides an in-depth, self-validating protocol for the purification of 2-(Propan-2-yloxy)pyridin-3-amine using basified normal-phase chromatography. By understanding the thermodynamic causality between the analyte and the stationary phase, researchers can achieve >95% recovery with high chromatographic resolution.
Mechanistic Insights: The Causality of Peak Tailing
To achieve a successful purification, one must first understand why aminopyridines fail on standard silica. The root cause is a fundamental pKa mismatch between the stationary phase and the analyte.
The Stationary Phase: Bare silica gel (Type B) contains residual surface silanol groups (-SiOH). These silanols are weakly acidic, possessing a pKa range of approximately 3.5 to 4.6[3].
The Analyte: Aminopyridines are moderately strong bases. The conjugate acid of the parent 2-aminopyridine has a pKa of 6.86[4]. In 2-(Propan-2-yloxy)pyridin-3-amine, the electron-donating resonance (+R effect) of the isopropoxy group further increases the electron density on the pyridine ring, maintaining its basicity well above the pKa of the silanols.
The Causality: When this basic analyte contacts the acidic silica surface, an acid-base reaction occurs. The aminopyridine is protonated, and the silanol is ionized to a silanoxide anion (-SiO⁻). This generates a strong electrostatic ion-exchange interaction . Because these ionic interactions are kinetically slow and energetically heterogeneous compared to standard hydrogen bonding, the analyte desorbs unevenly. This directly causes severe peak tailing and band broadening.
The Solution: To disrupt this causality, a competitive basic modifier—such as Triethylamine (Et₃N, pKa ~10.7)—must be introduced into the mobile phase. Et₃N acts as a sacrificial base, dynamically neutralizing the acidic silanols and masking the active sites.
Mechanistic pathway of silanol masking by Et3N to prevent aminopyridine tailing.
Experimental Design & Self-Validating Quality Control
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every critical step includes a Quality Control (QC) check that proves the system is functioning as intended before proceeding.
Step-by-step workflow for the normal-phase purification of basic aminopyridines.
Step-by-Step Purification Protocol
Step 1: Mobile Phase Preparation & TLC Optimization
Prepare the eluent systems by adding exactly 2% (v/v) Et₃N to Hexane/Ethyl Acetate (EtOAc) mixtures. Mix thoroughly.
Self-Validation Check (2D TLC): Spot the crude mixture on a silica TLC plate. Run the first dimension in standard Hexane/EtOAc (1:1). Dry the plate, rotate it 90 degrees, and run the second dimension in Hexane/EtOAc (1:1) containing 2% Et₃N. If the spot streaks in the first dimension but migrates as a tight, symmetrical circle in the second, the Et₃N masking mechanism is validated.
Step 2: Column Packing & Thermal Equilibration
Slurry Type B Silica Gel (40-63 µm) in Hexane containing 2% Et₃N. Pour the slurry into the glass column and apply light air pressure to pack the bed.
Self-Validation Check (Exotherm Monitoring): The neutralization of acidic silanols by Et₃N is an exothermic acid-base reaction. Feel the outside of the glass column; it will become noticeably warm. Continue flushing with the basified mobile phase until the column returns to room temperature. This thermal drop validates that all accessible acidic silanols have been successfully neutralized.
Step 3: Dry Loading the Sample
Dissolve the crude 2-(Propan-2-yloxy)pyridin-3-amine in a minimum volume of Dichloromethane (DCM). Add Celite 545 (in a 1:2 ratio of crude mass to Celite). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the silica bed.
Expertise Note: Why Celite over Silica? Dry loading onto un-basified silica can pre-trigger the exothermic acid-base reaction locally, potentially degrading sensitive impurities or the product. Celite is chemically inert and prevents this degradation.
Step 4: Gradient Elution
Initiate elution using a step gradient (refer to Table 2). Maintain a steady flow rate to ensure optimal theoretical plate height and allow for continuous dynamic coating of the silica by the Et₃N.
Step 5: Fraction Analysis
Spot fractions on a TLC plate. Visualize under UV light (254 nm) to detect the conjugated pyridine ring.
Self-Validation Check (Orthogonal Staining): To differentiate the target product from non-aminated pyridine impurities, dip the TLC plate in Ninhydrin stain and heat it gently. The primary amine of 2-(Propan-2-yloxy)pyridin-3-amine will rapidly react to form a distinct purple/brown spot, validating the chemical identity of the isolated fraction.
Quantitative Data & Elution Profiles
Table 1: TLC Optimization Data (Impact of Silanol Masking)
Solvent System
Basic Modifier
Rf Value
Spot Morphology (Tailing Factor)
Hexane/EtOAc (1:1)
None
0.15
Severe streaking ( > 2.5)
Hexane/EtOAc (1:1)
2% Et₃N
0.32
Symmetrical, round ( ~ 1.1)
DCM/MeOH (95:5)
None
0.20
Moderate streaking ( ~ 1.8)
DCM/MeOH (95:5)
1% NH₄OH (aq)
0.45
Symmetrical, round ( ~ 1.0)
Table 2: Optimized Gradient Elution Profile
Column Volume (CV)
Hexane (%)
EtOAc (%)
Et₃N (%)
Chromatographic Purpose
0 - 2
88
10
2
Column equilibration & elution of non-polar impurities
2 - 5
78
20
2
Elution of weakly retained lipophilic byproducts
5 - 10
48
50
2
Elution of 2-(Propan-2-yloxy)pyridin-3-amine
10 - 12
0
98
2
Final column flush for highly polar retention
References
Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions - google.com -1
Furo-3-carboxamide derivatives and methods of use - google.com - 2
Application Note: 2-(Propan-2-yloxy)pyridin-3-amine as a Core Scaffold in Agrochemical Active Ingredient Synthesis
Executive Summary & Mechanistic Rationale In modern agrochemical discovery, the design of novel Active Ingredients (AIs)—such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase-targeting herbicides—relies...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern agrochemical discovery, the design of novel Active Ingredients (AIs)—such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase-targeting herbicides—relies heavily on versatile, multi-functional building blocks. 2-(Propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine) has emerged as a highly valuable scaffold for synthesizing complex heterocyclic systems.
The strategic selection of this specific building block is driven by two key structural features:
The Isopropoxy Group (C2 Position): The bulky, lipophilic isopropoxy moiety significantly increases the overall partition coefficient (
) of the final AI. In plant physiology, an optimized is critical for cuticular penetration and translaminar movement. Furthermore, this group provides steric shielding to the pyridine ring, reducing the rate of oxidative metabolism by plant and fungal cytochrome P450 enzymes.
The Primary Amine (C3 Position): Positioned adjacent to the isopropoxy group, the 3-amino group acts as a versatile nucleophile. It is perfectly primed for amide coupling reactions to generate pyridine-carboxamides, or for transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) to construct multi-ring systems like thienopyrimidines ()[1].
Agrochemical Synthesis Workflows
The utility of 2-(Propan-2-yloxy)pyridin-3-amine branches into two primary agrochemical development workflows. The first involves electrophilic addition to form carboxamides (typical of modern fungicides) ()[2], while the second utilizes palladium-catalyzed aryl halide insertion to build kinase-inhibitory herbicides and insecticides ()[3].
Agrochemical AI discovery workflows utilizing 2-(Propan-2-yloxy)pyridin-3-amine.
Experimental Protocols & Methodologies
Protocol A: Synthesis of Pyridine-Carboxamide Precursors (Fungicide Scaffolds)
Causality & Design: The steric hindrance imparted by the C2-isopropoxy group can lower the nucleophilicity of the C3-amine. To overcome this, highly efficient coupling reagents like HATU are required. DIPEA is utilized as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the activated ester.
Step-by-Step Methodology:
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at 0°C for 15 minutes to form the active O7-azabenzotriazole ester.
Coupling: Add 2-(Propan-2-yloxy)pyridin-3-amine (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to 25°C and stir for 4–6 hours.
Quench & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with 5% aqueous
(to remove residual DMF) and brine, dry over anhydrous , and concentrate under reduced pressure.
Self-Validation Checkpoint:
Analyze the organic layer via TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar amine spot (
) and the emergence of a UV-active product spot () confirms reaction completion. LC-MS must show the peak corresponding to the target carboxamide, with the starting material peak ( 153 ) strictly .
Protocol B: Buchwald-Hartwig Amination for Thienopyrimidine Herbicides
Causality & Design: Cross-coupling sterically hindered ortho-substituted pyridinamines requires a catalyst system with a large bite angle. Xantphos (bite angle ~111°) is selected because it forces the palladium center into a geometry that highly favors reductive elimination, preventing the stalling of the catalytic cycle ()[1]. Cesium carbonate (
) is chosen as a mild, bulky base to prevent the unwanted cleavage of the isopropoxy ether group during the high-temperature reaction.
Mechanistic pathway of Buchwald-Hartwig amination for agrochemical synthesis.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine the aryl/heteroaryl chloride (e.g., 4-chloro-thienopyrimidine derivative, 1.0 eq), 2-(Propan-2-yloxy)pyridin-3-amine (1.2 eq), Xantphos (0.1 eq), and
(2.0 eq).
Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Sonicate the suspension for 15 minutes while continuously sparging with ultra-pure
gas to remove dissolved oxygen.
Catalyst Addition: Under a positive flow of
, quickly add (0.05 eq). Seal the flask and heat to 100°C for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and wash the filter cake with EtOAc. Concentrate the filtrate for column chromatography.
Self-Validation Checkpoint:
The reaction mixture must transition from a deep burgundy (
complex) to a light yellow/orange suspension upon successful oxidative addition and catalytic cycling. If the solution turns black (palladium black precipitation), the catalyst has decomposed due to oxygen ingress. Immediate HPLC analysis should confirm conversion of the aryl halide.
Quantitative Data & Yield Analysis
The following table summarizes the optimization data for the Buchwald-Hartwig amination of 2-(Propan-2-yloxy)pyridin-3-amine with a standard agrochemical thienopyrimidine core. The data highlights the necessity of the Xantphos/
system to achieve high yields without degrading the isopropoxy moiety.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Purity (LC-MS)
1
/ BINAP
Toluene
100
45%
>90%
2
/ Xantphos
1,4-Dioxane
100
88%
>98%
3
RuPhos Pd G3
LiHMDS
THF
80
62%
>95%
4
/ Xantphos
1,4-Dioxane
100
71%
>95%
Note: Entry 2 represents the optimized, self-validating condition utilized in Protocol B, yielding minimal side products and preserving the C2-ether linkage.
References
US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions
Source: Google Patents
URL
WO2016015453A1 - Pyridine amidopyrimidine derivative, preparation method and use thereof
Source: Google Patents
URL
WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use
Source: Google Patents
URL
Technical Support Center: Synthesis of 2-(Propan-2-yloxy)pyridin-3-amine
Welcome to the Technical Support Center for the synthesis of 2-(Propan-2-yloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(Propan-2-yloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Proposed Synthetic Routes
The synthesis of 2-(Propan-2-yloxy)pyridin-3-amine can be approached from a few different pathways, primarily involving the sequential introduction of the isopropoxy and amino groups onto a pyridine scaffold. Below are two common strategies.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) followed by Buchwald-Hartwig Amination
This is often the preferred route due to the commercial availability of starting materials like 2,3-dichloropyridine or 2-chloro-3-nitropyridine. The strategy involves:
Introduction of the isopropoxy group: A nucleophilic aromatic substitution (SNAr) reaction where sodium isopropoxide displaces a halide (typically a chloride or fluoride) at the 2-position of the pyridine ring. The 2-position is highly activated towards nucleophilic attack.[1][2]
Introduction of the amino group: A palladium-catalyzed Buchwald-Hartwig amination to install the amine at the 3-position.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(Propan-2-yloxy)pyridin-3-amine, presented in a question-and-answer format.
Category 1: Synthesis of the Isopropoxy Intermediate (2-chloro-3-isopropoxypyridine or 2-isopropoxy-3-nitropyridine)
Question 1: I am observing low to no conversion in the formation of the 2-isopropoxypyridine intermediate. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in this SNAr step typically points to one of three main areas: the quality of your reagents, the reaction conditions, or the nature of your starting material.
Reagent Quality:
Sodium Isopropoxide: Ensure your sodium isopropoxide is anhydrous. It is highly hygroscopic, and the presence of water will consume the alkoxide and can introduce side reactions. Consider preparing it fresh by reacting sodium metal with dry isopropanol under an inert atmosphere.
Solvent: The solvent must be dry. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or THF are commonly used. Ensure they are of a high purity and anhydrous grade.
Reaction Conditions:
Temperature: SNAr reactions on less activated pyridine rings may require elevated temperatures.[1] If you are running the reaction at room temperature, consider gradually increasing the temperature to 50-80 °C and monitoring the progress by TLC or LCMS.
Inert Atmosphere: While not always strictly necessary for SNAr, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if your substrate or reagents are sensitive to oxygen at higher temperatures.
Starting Material:
Leaving Group: The nature of the leaving group is crucial. For SNAr on pyridines, the reactivity order is generally F > Cl > Br > I.[1] If you are using a 2-chloropyridine derivative and experiencing low reactivity, and if a 2-fluoropyridine analogue is available, it would likely react more readily.
Question 2: I am seeing the formation of a significant amount of a side product that appears to be the starting material with the leaving group replaced by a hydroxyl group. What is happening?
Answer:
This is a classic sign of water contamination in your reaction. The hydroxide ions generated from the reaction of sodium isopropoxide with water are also nucleophilic and can compete with the isopropoxide in attacking the pyridine ring.
Solution:
Dry Your Reagents and Solvents: Use freshly dried isopropanol to prepare your sodium isopropoxide. Ensure your reaction solvent is anhydrous.
Use of a Desiccant: In some cases, adding molecular sieves to the reaction mixture can help to scavenge trace amounts of water.
Category 2: Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of 2-isopropoxy-3-chloropyridine is giving a low yield of the desired 2-(Propan-2-yloxy)pyridin-3-amine. What should I troubleshoot first?
Answer:
Low yields in Buchwald-Hartwig aminations of chloropyridines are a common issue, primarily because the C-Cl bond is less reactive than C-Br or C-I bonds.[3] The oxidative addition step is often rate-limiting. Here’s a systematic approach to troubleshooting:
Catalyst System:
Palladium Source: Ensure your palladium source, like Pd(OAc)₂, is of good quality. For challenging substrates, consider using a more active pre-catalyst, such as a G3 or G4 palladacycle.[3]
Ligand Choice: The choice of phosphine ligand is critical for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. You should use bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos.[3]
Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[3]
Reaction Conditions:
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition.[3]
Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
Solvent: Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[3]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] If your substrate is base-sensitive, you might try K₃PO₄ or Cs₂CO₃, but this will likely necessitate a more active catalyst system and higher temperatures.[3]
Question 4: I am observing a significant amount of hydrodehalogenation (the chlorine is replaced by hydrogen) in my Buchwald-Hartwig reaction. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including the β-hydride elimination from the palladium-amido complex.
Mitigation Strategies:
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experiment with different bulky biarylphosphine ligands.
Amine Source: If you are using ammonia or an ammonia equivalent, ensure it is of high purity and the stoichiometry is correct.
Temperature: Lowering the reaction temperature, while potentially slowing down the reaction, can sometimes reduce the rate of side reactions more than the desired reaction.
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or further side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 2-(Propan-2-yloxy)pyridin-3-amine?
A1: The ideal starting material depends on availability and cost. 2,3-Dichloropyridine is a good option as the 2-position is more activated towards SNAr, allowing for selective introduction of the isopropoxy group, followed by amination at the 3-position. Alternatively, starting with 2-chloro-3-nitropyridine allows for the SNAr introduction of the isopropoxy group, followed by reduction of the nitro group to an amine.
Q2: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination?
A2: Yes, the Ullmann condensation is a viable alternative for the C-N bond formation.[5] It typically involves copper catalysis and may require higher temperatures than the Buchwald-Hartwig reaction.[6][7] The Goldberg reaction, a variation of the Ullmann condensation, is specifically for the amination of aryl halides.[5][8]
Q3: How can I purify the final product, 2-(Propan-2-yloxy)pyridin-3-amine?
A3: Purification can typically be achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. Given that the product is an amine, it may streak on the silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain better peak shapes. Alternatively, purification via the formation of a salt (e.g., hydrochloride) and subsequent crystallization may be possible.[9]
Q4: What are the key safety precautions I should take during this synthesis?
A4:
Sodium Metal/Sodium Isopropoxide: Sodium metal is highly reactive with water and should be handled under an inert atmosphere. Sodium isopropoxide is corrosive.
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle them in a fume hood and under an inert atmosphere.
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents, many of which are flammable and have associated health risks.
Elevated Temperatures: Use appropriate shielding and temperature control when running reactions at high temperatures.
Experimental Protocols
Protocol 1: Synthesis of 2-Isopropoxy-3-chloropyridine
To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous THF (5 mL per mmol of dichloropyridine) under an argon atmosphere, add sodium isopropoxide (1.2 eq).
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LCMS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate (3 x volume of aqueous layer).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., 0-20% ethyl acetate in hexanes) to afford 2-isopropoxy-3-chloropyridine.
Protocol 2: Synthesis of 2-(Propan-2-yloxy)pyridin-3-amine via Buchwald-Hartwig Amination
To an oven-dried Schlenk flask, add 2-isopropoxy-3-chloropyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Evacuate and backfill the flask with argon three times.
Add a solution of ammonia in dioxane (0.5 M, 1.5 eq) via syringe.
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LCMS.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., 0-50% ethyl acetate in hexanes, with 0.1% triethylamine) to yield 2-(Propan-2-yloxy)pyridin-3-amine.
Data Summary
Parameter
SNAr for Isopropoxy Group
Buchwald-Hartwig Amination
Typical Solvent
THF, DMF, DMSO
Toluene, Dioxane, THF
Temperature Range
25 - 80 °C
80 - 110 °C
Base
Sodium Isopropoxide
NaOtBu, K₃PO₄, Cs₂CO₃
Catalyst/Ligand
N/A
Pd₂(dba)₃ / RuPhos, BrettPhos
Catalyst Loading
N/A
1-5 mol%
Visualizations
Caption: Decision tree for troubleshooting low yield in Buchwald-Hartwig amination.
References
Taylor & Francis. (2006, August 22). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
American Chemical Society. (2021, June 23). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis.
ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
Efficient S Ar Approach under Mild Conditions for 2-Substituted Pyrimidines.
Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
PMC. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
ACS Publications. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry.
(2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
ResearchGate. (2026, February 5). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. | Request PDF.
ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry.
Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
PMC. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones.
Google Patents. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
3-aminopyridine - Organic Syntheses Procedure.
PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
Journal of Chemical Research, Synopses (RSC Publishing). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†.
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
(2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
Google Patents. US3864402A - Purification of secondary alkyl amines.
Organic Chemistry Portal. Pyridine synthesis.
Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
Common side products in the synthesis of 2-(isopropoxy)pyridin-3-amine
Welcome to the Technical Support Center for the synthesis of 2-(isopropoxy)pyridin-3-amine . This guide is engineered for researchers, process chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(isopropoxy)pyridin-3-amine . This guide is engineered for researchers, process chemists, and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and root-cause analyses for the common side products encountered during the two-step synthesis of this critical pharmaceutical building block.
The standard synthetic route involves:
Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with isopropanol to yield 2-isopropoxy-3-nitropyridine.
Catalytic Nitro Reduction of the intermediate to form the final 2-(isopropoxy)pyridin-3-amine.
Part 1: SNAr Step Troubleshooting (Etherification)
The conversion of 2-chloro-3-nitropyridine to 2-isopropoxy-3-nitropyridine relies on the activation of the pyridine ring by the strongly electron-withdrawing nitro group[1]. However, the 2-position is highly susceptible to competing nucleophiles.
FAQ 1.1: Why is my reaction yielding a large percentage of 2-hydroxy-3-nitropyridine?
Causality & Mechanism:
The formation of 2-hydroxy-3-nitropyridine is a direct result of aqueous hydrolysis[1]. The hydroxide ion (
), generated from trace water reacting with your base, is a "harder" and more aggressive nucleophile than the bulky isopropoxide ion. Even small amounts of moisture in the solvent or hygroscopic bases (like ) will outcompete the isopropanol, leading to irreversible hydrolysis of the C-Cl bond.
Solution:
Transition to strictly anhydrous conditions. Use dry isopropanol and generate the sodium isopropoxide in situ using Sodium Hydride (NaH) under an argon atmosphere[2].
FAQ 1.2: The reaction is sluggish and leaves unreacted starting material. Should I increase the reflux temperature?
Causality & Mechanism:
While elevated temperatures accelerate SNAr kinetics, exceeding 60–80 °C with alkoxides can trigger undesired ether cleavage or degradation of the nitropyridine ring. The sluggishness is rarely a temperature issue; it is usually a nucleophile concentration issue. If you are using a weak base, the equilibrium concentration of the active isopropoxide nucleophile is too low.
Solution:
Instead of increasing heat, increase the nucleophilicity. Pre-form the alkoxide using a strong base (e.g., NaH) at 0 °C before introducing the 2-chloro-3-nitropyridine[2].
SNAr reaction pathway illustrating the desired 2-isopropoxy substitution versus aqueous hydrolysis.
Part 2: Nitro Reduction Troubleshooting (Amination)
Reducing 2-isopropoxy-3-nitropyridine to the corresponding amine is typically achieved via catalytic hydrogenation (e.g.,
with Pd/C)[3][4]. The electron-deficient nature of the pyridine ring and the basicity of the resulting amine create unique catalytic challenges[5].
FAQ 2.1: My reduction stalled. LC-MS shows a mass of [M+H]+ 169. What is this, and how do I fix it?
Causality & Mechanism:
A mass of 169 corresponds to the hydroxylamine intermediate (
). The reduction of a nitro group proceeds sequentially: Nitro Nitroso Hydroxylamine Amine. The pyridine nitrogen is highly basic and coordinates tightly to the palladium metal surface, effectively poisoning the catalyst and stalling the reaction at the hydroxylamine stage[5]. Furthermore, inadequate hydrogen mass transfer (low pressure or poor stirring) starves the catalyst.
Solution:
Do not simply add more time. You must overcome the mass transfer limitation by increasing the pressure (e.g., using a Parr shaker at 30–50 psi) and ensuring vigorous agitation. Alternatively, adding a slight acidic modifier can protonate the pyridine nitrogen, preventing it from binding to and poisoning the Pd catalyst.
FAQ 2.2: I am isolating highly colored (yellow/orange) impurities in my final product. What are they?
Causality & Mechanism:
These are azo or azoxy dimers [6][7]. They form via a bimolecular condensation reaction between the highly reactive nitroso intermediate and the hydroxylamine intermediate. This dimerization is strongly favored when the reduction is slow (allowing intermediates to accumulate in solution) and when the reaction pH is neutral to basic[5].
Solution:
To suppress dimer formation, the residence time of the intermediates must be minimized. Ensure rapid hydrogen uptake by using fresh, highly active Pd/C (10 wt%) and maintaining continuous, high-pressure hydrogen flow[4].
Nitro reduction pathway showing intermediate stages and the formation of azo/azoxy dimers.
Part 3: Quantitative Data & Impurity Matrix
Use the following self-validating matrix to rapidly identify and correct deviations in your synthesis based on analytical readouts.
Impurity / Side Product
Stage
Typical LC-MS [M+H]+
Primary Causality
Corrective Action
2-Hydroxy-3-nitropyridine
SNAr
141.0
Competitive hydrolysis by trace
Rigorously dry solvents; use inert atmosphere; quench with .
Hydroxylamine Intermediate
Reduction
169.1
Catalyst poisoning by pyridine nitrogen
Increase pressure; optimize agitation; use fresh 10% Pd/C.
Azo/Azoxy Dimers
Reduction
~303 / 319
Bimolecular condensation of intermediates
Accelerate reduction kinetics; avoid basic conditions during hydrogenation.
3-Aminopyridine
Reduction
95.1
Over-reduction / Ether cleavage
Lower reaction temperature; avoid prolonged exposure to active Pd/C.
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the order of addition and environmental conditions, side reactions are systematically suppressed.
Protocol A: Anhydrous SNAr Synthesis of 2-Isopropoxy-3-nitropyridine
Objective: Maximize etherification while suppressing aqueous hydrolysis.
Preparation: Flame-dry a 3-necked round-bottom flask. Purge with Argon.
Alkoxide Generation: Add 50 mL of anhydrous isopropanol to the flask and cool to 0 °C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil)[2]. Self-Validation Check: Observe controlled
gas evolution. The solution should become homogeneous.
Substitution: Once gas evolution ceases (approx. 15 mins), add 1.0 equivalent of 2-chloro-3-nitropyridine portion-wise to maintain the temperature at 0 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.
Quench & Workup: Cool the mixture back to 0 °C and strictly quench with saturated aqueous
. Crucial Step: Using instead of water prevents a sudden spike in pH, protecting the newly formed ether from basic cleavage. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous , and concentrate in vacuo.
Protocol B: Catalytic Hydrogenation to 2-(Isopropoxy)pyridin-3-amine
Objective: Drive reduction to completion without stalling or dimerizing.
Preparation: Dissolve the purified 2-isopropoxy-3-nitropyridine in degassed isopropanol (or THF) inside a heavy-walled hydrogenation vessel[3].
Catalyst Loading: Under a continuous, gentle stream of Nitrogen, carefully add 10 wt% Palladium on Carbon (Pd/C, 10%). Warning: Dry Pd/C is pyrophoric in the presence of solvent vapors; the nitrogen blanket is mandatory.
Purging: Seal the vessel. Perform three cycles of vacuum evacuation followed by backfilling with Hydrogen gas.
Reduction: Pressurize the vessel to 30–40 psi with
gas. Stir vigorously ( > 800 rpm) at ambient temperature for 3–6 hours[4]. Self-Validation Check: Monitor the pressure drop to confirm hydrogen uptake. Once pressure stabilizes, the reaction is likely complete.
Filtration: Vent the hydrogen and purge with Nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with additional isopropanol.
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2-(isopropoxy)pyridin-3-amine. Store under inert atmosphere at 4 °C to prevent oxidative degradation.
References
Content Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry
The Royal Society of Chemistry[Link]
Evolution of Novel Antibiotic Scaffolds Targeting the Nucleic Acid Machineries RNA Polymerase, DNA Gyrase, and Topoisomerase IV
Universität des Saarlandes[Link]
Pyridine And Its Derivatives Part II
Internet Archive
[Link]
Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii
VDOC.PUB
[Link]
Technical Support Center: Impurity Profiling and Purification of Crude 2-(Propan-2-yloxy)pyridin-3-amine
Welcome to the Technical Support Center for process chemists and drug development professionals working with 2-(propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine). As a critical building block, th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for process chemists and drug development professionals working with 2-(propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine).
As a critical building block, this compound is frequently utilized as an intermediate in the synthesis of potent kinase inhibitors targeting Mnk, EGFR, and TrkA pathways[1][2]. Its synthesis typically proceeds via the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with isopropanol, followed by the catalytic reduction of the nitro group to an amine[2]. However, the electron-rich nature of the resulting aminopyridine, combined with the catalytic conditions required for its formation, creates a complex impurity profile.
This guide provides field-proven, self-validating methodologies to isolate pharmaceutical-grade material.
Synthesis Workflow & Impurity Generation
Understanding the mechanistic origin of impurities is the first step in designing an effective clearance strategy. The diagram below maps the standard synthetic workflow and highlights the points at which critical process-related impurities are generated.
Synthesis pathway of 2-isopropoxypyridin-3-amine and generation of process-related impurities.
Quantitative Impurity Clearance Data
To establish a reliable purification system, it is critical to benchmark crude impurity levels against target pharmaceutical specifications. The table below summarizes the expected clearance rates when employing the troubleshooting protocols detailed in this guide.
Impurity Profile
Origin
Initial Crude Level
Purification Strategy
Post-Purification Level
Analytical Method
2-Isopropoxy-3-nitropyridine
Incomplete reduction
2.0% – 5.0%
Acid-Base Extraction
< 0.1%
HPLC-UV (254 nm)
Palladium (Pd) Residues
Catalyst leaching
500 – 1500 ppm
Thiol-Scavenger Resin
< 10 ppm
ICP-MS
Azo/Azoxy Dimers
Air oxidation
1.0% – 3.0%
Recrystallization
< 0.05%
LC-MS
3-Amino-2-pyridone
Ether cleavage
0.5% – 1.5%
Silica Chromatography
< 0.1%
HPLC-UV (210 nm)
Troubleshooting Guides & Experimental Protocols
Issue 1: High levels of unreacted nitro-intermediate in the crude product.
Causality: The reduction of 2-isopropoxy-3-nitropyridine can stall due to catalyst poisoning or insufficient hydrogen mass transfer, leaving unreacted starting material. Because the nitro compound is neutral and the target product is a basic amine, exploiting their differential solubility via pH manipulation is the most efficient clearance mechanism.
Protocol 1: Self-Validating Acid-Base Extraction
Dissolution: Dissolve the crude 2-(propan-2-yloxy)pyridin-3-amine in ethyl acetate (EtOAc) (10 mL/g).
Causality: The target amine (pKa ~6.5) protonates to form a water-soluble hydrochloride salt and partitions into the aqueous phase. The unreacted nitro intermediate remains neutral and highly lipophilic, staying in the EtOAc layer.
Phase Separation: Separate the layers. Wash the aqueous layer with a fresh portion of EtOAc to ensure complete removal of neutral organic impurities.
Basification: Cool the aqueous layer to 0–5 °C and slowly add 2M NaOH until the pH reaches > 9.
Causality: Adjusting the pH well above the pKa guarantees complete deprotonation, forcing the amine back into its free-base, lipophilic form.
Extraction: Extract the aqueous layer with fresh EtOAc (2 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Checkpoint: The system validates itself visually. At pH 2, the aqueous layer will be clear, while the organic layer retains a yellow/orange hue (confirming retention of the nitro-impurity). Upon adjusting to pH > 9, the aqueous layer will immediately turn cloudy as the free-base amine precipitates, visually confirming successful deprotonation prior to the final extraction.
Causality: If Pd/C is used for the nitro reduction, soluble palladium species inevitably leach into the product stream. Regulatory guidelines (e.g., EMA) strictly limit Pd content in oral medicines to below 10 ppm[3][4]. Standard filtration cannot remove these soluble species.
Protocol 2: Chemisorption via Metal Scavenging
Preparation: Dissolve the free-base product in a polar aprotic solvent (e.g., THF or DMF) or EtOAc.
Resin Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at a loading of 5 equivalents relative to the estimated Pd content.
Incubation: Heat the suspension to 40 °C and stir for 4–6 hours.
Causality: According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atoms on the resin strongly coordinate with the soft palladium metal, irreversibly stripping it from the product stream[3].
Filtration: Filter the mixture through a 0.45 µm PTFE membrane to remove the resin. Concentrate the filtrate.
Self-Validation Checkpoint: The efficiency of the chemisorption is visually confirmed by the scavenger resin, which will turn from off-white to dark grey/black as it sequesters the palladium, leaving the product filtrate noticeably lighter in color.
Issue 3: Crude product turning dark brown/red during storage or workup.
Causality: Aminopyridines are highly electron-rich. Prolonged exposure to atmospheric oxygen, especially in solution or under light, leads to the formation of highly conjugated, colored oxidative impurities (azo/azoxy dimers and N-oxides).
Protocol 3: Decolorization and Recrystallization
Suspension: Suspend the crude solid in a minimal volume of heptane.
Dissolution: Heat to 70 °C and add EtOAc dropwise until complete dissolution is achieved.
Carbon Treatment: Add activated carbon (10% w/w) and stir for 10 minutes.
Causality: The extended π-systems of the azo/azoxy dimers have a high affinity for the porous, hydrophobic surface of activated carbon, allowing selective adsorption over the monomeric product.
Hot Filtration: Hot-filter the solution through a pre-warmed Celite pad to remove the carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0 °C for 2 hours to induce crystallization. Filter and dry under vacuum at 40 °C.
Self-Validation Checkpoint: The hot filtration step must yield a completely colorless or pale-yellow filtrate. If the filtrate remains dark red/brown, the oxidative dimers have not been fully adsorbed, signaling that a second carbon treatment is required before initiating crystallization.
Frequently Asked Questions (FAQs)
Q: My crude product streaks heavily on normal-phase TLC, making column chromatography difficult. How can I optimize this?A: 2-Isopropoxypyridin-3-amine contains both a basic pyridine nitrogen and an exocyclic amine. These basic sites strongly hydrogen-bond with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption.
Solution: Pre-treat your silica gel by flushing the column with 1-2% triethylamine (TEA) in your mobile phase to cap the acidic sites, or switch your stationary phase to basic alumina.
Q: I am observing a loss of the isopropoxy group during the reduction step, yielding a highly polar byproduct. What is happening?A: You are observing ether cleavage, resulting in the formation of 3-amino-2-pyridone. If catalytic hydrogenation (Pd/C, H₂) is run at elevated temperatures, high pressures, or left stirring long after the nitro group is reduced, the catalyst will begin to cleave the isopropoxy ether.
Solution: Strictly monitor hydrogen uptake and terminate the reaction immediately upon completion. Alternatively, switch to milder, non-hydrogenative reduction conditions such as Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol.
Q: Can I store the purified 2-isopropoxypyridin-3-amine on the benchtop?A: No. To prevent the oxidative degradation outlined in Issue 3, the purified free-base must be stored in amber glass vials, flushed with Argon or Nitrogen, and kept at 2–8 °C. For long-term storage, consider converting the free-base into a more stable hydrochloride salt.
References
Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions. (US Patent US8853193B2). Describes the synthesis of 2-isopropoxypyridin-3-amine and its application in kinase inhibitor development.
Pyridine amidopyrimidine derivative, preparation method and use thereof. (PCT Patent WO2016015453A1). Details intermediate synthesis and purification for EGFR inhibitor compounds.
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.Organic Process Research & Development, 2023, 27 (9), 1585-1615.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Substrate Focus: 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0)
Executive Summary & Mechanistic Challenge
2-(Propan-2-yloxy)pyridin-3-amine is a highly valuable building block in the synthesis of kinase inhibitors (such as EGFR and Mnk inhibitors) . However, researchers frequently report stalled reactions, low conversions, and poor yields when utilizing this substrate in C-N cross-couplings and acylations.
The poor reactivity is driven by two intersecting factors:
Steric Hindrance: The bulky ortho-isopropoxy group creates severe steric shielding around the 3-amino group, physically blocking the approach of bulky electrophiles or transition-metal complexes.
Electronic Deactivation: The electron-deficient nature of the pyridine ring inductively withdraws electron density from the exocyclic amine, reducing its nucleophilicity compared to standard anilines or aliphatic amines.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers.
Troubleshooting FAQs
Q1: Why does my Buchwald-Hartwig amination with 2-isopropoxypyridin-3-amine stall at low conversion?A1: The primary failure point is the reductive elimination step of the catalytic cycle. The steric bulk of the ortho-isopropoxy group impedes the formation of the required transition state. Furthermore, if you are using aryl iodides, the strongly coordinating iodide anion can poison the monoligated active palladium species, preventing turnover .
Solution: Switch your electrophile to an aryl bromide or chloride. Employ bidentate ligands with large bite angles (e.g., Xantphos) or highly active bulky monodentate ligands (e.g., BrettPhos). These ligands sterically force the Pd(II) intermediate into a geometry that accelerates reductive elimination, overcoming the isopropoxy clash .
Q2: How can I improve the yield of amide coupling (acylation) with this amine?A2: Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) typically fail due to the combined steric hindrance and electronic deactivation of the 3-amino group.
Solution: Bypass standard carbodiimide couplings. Convert your carboxylic acid to a highly reactive acid chloride and react it with the amine in the presence of a super-nucleophilic auxiliary catalyst like 4-dimethylaminopyridine (DMAP) . Alternatively, use uronium-based coupling reagents like HATU combined with HOAt, and apply elevated temperatures (80°C or microwave irradiation) to drive the formation of the active ester.
Q3: I am observing regioselectivity issues (pyridine N-alkylation/acylation) instead of the desired 3-amino product. How do I fix this?A3: Aminopyridines are ambidentate nucleophiles. Under highly basic conditions in polar aprotic solvents, the pyridine nitrogen can compete for the electrophile.
Solution: For cross-couplings, use weaker or bulkier bases like Cs₂CO₃ or NaOtBu in non-polar solvents (1,4-dioxane or toluene) to favor the exocyclic amine . For acylations, maintaining a slightly acidic or neutral buffering environment (using pyridine as a solvent) minimizes N-pyridine attack.
Workflow Visualizations
Catalytic cycle highlighting the steric bottleneck at reductive elimination.
Troubleshooting workflow for overcoming poor acylation reactivity.
To streamline optimization, use the following matrix comparing catalytic systems and conditions specifically validated for 2-isopropoxypyridin-3-amine.
Reaction Type
Reagent/Catalyst System
Base
Solvent & Temp
Typical Yield
Mechanistic Advantage
C-N Coupling
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
1,4-Dioxane, 100°C
75–85%
Large bite angle accommodates bulky ortho-substituents and forces reductive elimination .
C-N Coupling
Pd(OAc)₂ / BrettPhos
NaOtBu
Toluene, 90°C
70–80%
Highly active monoligated Pd species; excellent for aryl chlorides. Avoid with aryl iodides .
Acylation
Acid Chloride / DMAP
Pyridine
DCM/Pyridine, 60°C
>90%
DMAP acts as a super-nucleophile, generating an highly electrophilic acylpyridinium intermediate .
Acylation
HATU / HOAt
DIPEA
DMF, 80°C (MW)
60–75%
HOAt forms a highly reactive ester; microwave heating overcomes the high activation energy barrier.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to degassing and anhydrous conditions is required to prevent catalyst poisoning and side reactions.
Objective: Form a C-N bond between 2-isopropoxypyridin-3-amine and an aryl bromide.
Preparation: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Purge with ultra-high purity Argon for 5 minutes.
Reagent Loading: Add the aryl bromide (1.0 equiv), 2-isopropoxypyridin-3-amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (0.10 equiv) to the vessel.
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.2 M relative to the aryl bromide). Sonicate the mixture for 5 minutes, then sparge the solution directly with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalytic cycle.
Catalyst Introduction: Quickly add Pd₂(dba)₃ (0.05 equiv). Seal the vessel under Argon.
Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.
Protocol B: High-Yield Amide Formation via Acid Chloride
Acid Chloride Generation (If not commercially available): Suspend the carboxylic acid (1.2 equiv) in anhydrous DCM. Add catalytic DMF (1 drop) followed by oxalyl chloride (1.5 equiv) dropwise at 0°C. Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride.
Amine Preparation: In a separate flame-dried flask, dissolve 2-isopropoxypyridin-3-amine (1.0 equiv) and DMAP (0.2 equiv) in a 1:1 mixture of anhydrous DCM and anhydrous Pyridine (0.3 M). Causality: Pyridine acts as both an acid scavenger and a buffering solvent to prevent N-pyridine acylation.
Coupling: Cool the amine solution to 0°C. Dissolve the crude acid chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
Heating: Remove the ice bath and heat the reaction to 60°C for 4–6 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1N HCl (to remove pyridine and DMAP), followed by brine. Dry over Na₂SO₄, filter, and concentrate.
References
US Patent 8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions. Google Patents.
Brainstorming a Buchwald-Hartwig coupling - r/Chempros. Reddit. Available at:[Link]
Buchwald–Hartwig amination - Wikipedia. Available at:[Link]
WO Patent 2015112754A1 - Furo-3-carboxamide derivatives and methods of use. Google Patents.
Troubleshooting
Technical Support Center: Isolation & Workup of 2-(Propan-2-yloxy)pyridin-3-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the isolation and purification of 2-(Propan-2-yloxy)pyridin-3-amine (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the isolation and purification of 2-(Propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine). Due to its specific electronic properties, this intermediate is notoriously prone to rapid oxidative degradation, often resulting in complex mixtures and significant yield losses.
Below is a comprehensive troubleshooting guide synthesizing mechanistic causality with field-proven methodologies to ensure robust, oxidation-free workflows.
Mechanistic Insights: The Causality of Degradation
To effectively troubleshoot, we must first understand the molecular vulnerabilities of 2-(Propan-2-yloxy)pyridin-3-amine. This molecule is a highly electron-rich heteroaromatic amine. The isopropoxy group at the C2 position exerts a strong +M (resonance) electron-donating effect, which significantly increases the electron density at the adjacent C3-amine. This electronic enrichment substantially lowers the anodic oxidation potential (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) of the molecule, making it thermodynamically easier to oxidize compared to unsubstituted aminopyridines.
During standard workup procedures, exposure to atmospheric oxygen (
)—especially when catalyzed by light or trace transition metals (e.g., residual Palladium from nitro reductions)—facilitates a single-electron transfer (SET) event. This generates a highly reactive aminyl radical. If not suppressed, these radicals rapidly undergo dimerization to form azobenzenes or further oxidize into nitroso derivatives, manifesting as the intractable "black tar" commonly observed by researchers[1].
Fig 1: Oxidative degradation pathway of 2-isopropoxypyridin-3-amine and points of intervention.
Troubleshooting & FAQs
Issue 1: My reaction mixture turns from pale yellow to dark red/black during rotary evaporation. How can I prevent this?A: This color change is the hallmark of aerobic oxidation forming azo and nitroso polymers.
Causality: Concentration under reduced pressure often introduces ambient air if the rotary evaporator is not backfilled with an inert gas. Furthermore, the applied heat from the water bath accelerates the oxidative radical cascade.
Solution: Perform solvent removal at strictly reduced temperatures and apply high vacuum for separation to minimize thermal stress[2]. Ensure your rotary evaporator is backfilled with Argon or Nitrogen, never ambient air. Additionally, degas all extraction solvents by sparging with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen[3].
Issue 2: I am synthesizing this amine via Pd/C catalytic hydrogenation of the nitro precursor. The oxidation seems to happen immediately upon opening the reaction vessel. What is the best practice?A:
Causality: Finely divided Palladium on Carbon (Pd/C) is a potent catalyst not just for reduction, but also for the aerobic oxidation of electron-rich amines when exposed to oxygen. The combination of high surface area Pd, ambient
, and the electron-rich amine creates an immediate catalytic oxidation cycle.
Solution: Never expose the crude reaction mixture to air while the catalyst is still present. The reaction and removal of solvent must both be carried out under a strict inert atmosphere[2]. Filter the reaction mixture through a pad of Celite under an Argon blanket using Schlenk techniques.
Issue 3: Can I use an acidic workup to protect the amine from oxidation?A: Yes, but with strict pH and temperature controls.
Causality: Protonating the amine forms a pyridinium/ammonium salt, which withdraws electron density and drastically increases the oxidation potential, rendering the molecule temporarily stable to air. However, the 2-isopropoxy group is an alkyl ether situated on what becomes an electron-deficient ring upon protonation. Prolonged exposure to strong acids (e.g., concentrated HCl) at room temperature can lead to ether cleavage, yielding the 3-aminopyridin-2-ol byproduct.
Solution: Extract the amine into a mild aqueous acid (e.g., 0.5 M Citric Acid or cold 1 M HCl at 0-5 °C). Neutralize promptly with saturated
under an inert atmosphere during the back-extraction phase.
Quantitative Impact of Workup Parameters
The following table summarizes the causal impact of various workup conditions on the stability of 2-(Propan-2-yloxy)pyridin-3-amine, providing a quick-reference guide for process optimization.
This self-validating protocol ensures the structural integrity of 2-(Propan-2-yloxy)pyridin-3-amine during isolation by systematically eliminating oxygen and catalytic metals. The retention of a pale yellow color throughout the process serves as an in-process visual control[3],[2].
Objective: Isolate the amine post-hydrogenation while completely preventing oxidative degradation.
Materials: Ethyl Acetate (EtOAc), Brine, Celite, Anhydrous
Solvent Degassing: Deoxygenate all required solvents (EtOAc, distilled water, brine) by bubbling a steady stream of Argon (Ar) or Nitrogen (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) through them for at least 15-20 minutes prior to use.
Inert Filtration Setup: Assemble a Schlenk filtration apparatus maintaining a positive pressure of inert gas. Pack a fritted funnel with Celite and pre-wet it with degassed solvent.
Catalyst Removal: Upon completion of the hydrogenation, purge the reactor with Ar. Transfer the mixture via cannula to the Schlenk funnel. Filter under positive Ar pressure. Critical: Do not let the Celite pad run dry while exposed to air; Pd/C can ignite and rapidly oxidize the product. Wash the pad with 3 x 20 mL of degassed EtOAc.
Washing & Scavenging: Transfer the filtrate to a separatory funnel flushed with Ar. Wash the organic layer with cold, degassed brine (1 x 30 mL). Dry the organic layer over anhydrous
. Add 0.1 equivalents of a silica-based metal scavenger and stir for 30 minutes under Ar to sequester leached transition metals.
Concentration: Filter off the drying agent and scavenger. Concentrate the filtrate using a rotary evaporator with the water bath strictly set below 30 °C. Break the vacuum with Ar or
Storage: Store the isolated product in a tightly sealed amber glass vial under an Argon atmosphere at -20 °C to prevent long-term photo-oxidation.
References
BenchChem. Preventing oxidation of the aniline group during complexation. Benchchem Technical Support. 3
ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate Q&A Forum. 2
ChemRxiv. In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv Preprint Server. 1
Structural Validation of 2-(Propan-2-yloxy)pyridin-3-amine: A Comparative Analytical Guide
Executive Summary & Chemical Context In modern drug discovery, the precise structural validation of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-8...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In modern drug discovery, the precise structural validation of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0), also known as 2-isopropoxypyridin-3-amine, is a highly versatile building block 1[1]. It is frequently utilized in the synthesis of complex therapeutic scaffolds, including2[2] and .
Because this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) followed by nitro-group reduction, a significant analytical challenge arises: distinguishing the desired product from closely related positional isomers (e.g., 6-isopropoxypyridin-3-amine). This guide objectively compares routine analytical workflows against advanced elucidation techniques, providing self-validating experimental protocols to ensure absolute structural integrity.
Comparison of Structural Validation Alternatives
Relying solely on basic analytical techniques can lead to downstream failures if an unexpected regiomer is carried forward. Below is a comparison of the three primary analytical strategies used to validate the structure of synthesized 2-(Propan-2-yloxy)pyridin-3-amine.
Methodology
Analytical Output
Regiochemical Confidence
Time / Cost
Best Use Case
Routine (1D NMR + LC-MS)
Molecular weight, basic functional group connectivity.
Low: Cannot easily distinguish between 2-isopropoxy and 6-isopropoxy isomers without reference standards.
< 1 hr / Low
High-throughput screening of established, well-characterized synthetic routes.
Advanced (2D NMR + HRMS)
Exact mass, spatial proximity, and precise bond connectivity.
High: HMBC and NOESY definitively prove the exact placement of the -O-iPr and -NH2 groups.
2-4 hrs / Medium
First-time synthesis validation, impurity profiling, or API intermediate batch release.
X-Ray Crystallography
3D atomic coordinates and absolute stereochemistry.
Absolute: Provides an undeniable visual map of the molecule.
Days / High
Final definitive proof for regulatory submissions (IND/NDA).
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, explaining the causality behind each experimental parameter.
High-Resolution Mass Spectrometry (LC-ESI-HRMS)
Objective: Confirm the exact mass to rule out isobaric impurities and validate the empirical formula (
).
Causality of Ionization Choice: Electrospray Ionization in positive mode (ESI+) is selected because the basic pyridine nitrogen and the primary amine readily accept protons. This guarantees maximum signal-to-noise ratio.
Self-Validating Mechanism: A blank injection (100% LC-MS grade methanol) must be run immediately prior to the sample to ensure zero column carryover. Mass accuracy is continuously validated by infusing a lock-mass calibrant (e.g., sodium formate), ensuring deviations remain
ppm.
Step-by-Step Protocol:
Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol.
Chromatography: Inject 1 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm particle size).
Elution: Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) over 5 minutes.
Detection: Acquire data using a Time-of-Flight (TOF) analyzer in ESI+ mode. Look for the
peak calculated at m/z 153.1022.
Advanced Nuclear Magnetic Resonance (1D & 2D NMR)
Objective: Map the exact carbon-hydrogen framework to definitively prove the regiochemistry of the isopropoxy and amine groups.
Causality of Solvent Choice: DMSO-
is chosen over or . Protic solvents like cause rapid deuterium exchange with the protons, rendering them invisible. DMSO strongly hydrogen-bonds with the amine, slowing this exchange and allowing the signal to resolve as a distinct, quantifiable broad singlet[3].
Self-Validating Mechanism: The residual non-deuterated solvent peak (DMSO at
2.50 ppm) acts as an internal reference to validate chemical shift calibration. Tetramethylsilane (TMS) at 0.00 ppm serves as a secondary zero-point confirmation.
Step-by-Step Protocol:
Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
(containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube.
2D Acquisition (HMBC): Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra. Critical Check: Look for a 3-bond correlation between the isopropoxy methine proton (
~5.18 ppm) and the C2 carbon of the pyridine ring.
Quantitative Data & Spectral Assignments
The following table summarizes the expected
NMR quantitative data for 2-(Propan-2-yloxy)pyridin-3-amine, supported by 3[3]. The causality of each assignment is provided to aid in spectral interpretation.
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Causality
H-6 (Pyridine)
7.31
Doublet of doublets (dd)
1H
Highly deshielded due to the adjacent electronegative pyridine nitrogen[3].
H-4 (Pyridine)
6.83
Doublet of doublets (dd)
1H
Shielded relative to H-6 due to the ortho-donating effect of the group[3].
H-5 (Pyridine)
6.63
Doublet of doublets (dd)
1H
Meta to the amine; represents the least deshielded aromatic proton in this system[3].
-CH (Isopropoxy)
5.18
Heptet (m)
1H
Split into 7 peaks by the 6 equivalent methyl protons (n+1 rule)[3].
- (Amine)
4.75
Broad singlet (br s)
2H
Broadened due to the quadrupolar relaxation of the nitrogen atom; visible due to DMSO- solvent choice[3].
- (Isopropoxy)
1.25
Doublet (d)
6H
Split into a doublet by the adjacent single methine proton[3].
Analytical Decision Workflow
The following logic diagram illustrates the decision-making process for validating the synthesized compound, ensuring that both mass and regiochemistry are unambiguously confirmed before the intermediate is approved for downstream synthesis.
Analytical workflow for structural validation and regiochemical confirmation.
Comparison of Catalysts for the Synthesis of 2-Alkoxy-3-aminopyridines
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & The Synthetic Challenge The 2-alkoxy-3-aminopyrid...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & The Synthetic Challenge
The 2-alkoxy-3-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core building block for kinase inhibitors and CNS-active therapeutics [1]. However, the synthesis and functionalization of these derivatives present significant chemical challenges.
The primary difficulty stems from the inherent electronic properties of the pyridine ring. The electron-withdrawing nature of the heterocycle drastically reduces the nucleophilicity of the C3-amino group, making standard electrophilic substitutions or cross-couplings sluggish [1]. Furthermore, the basic pyridine nitrogen strongly coordinates to transition metal catalysts, which can poison the catalytic cycle and lead to incomplete reactions [1].
To overcome these barriers, process chemists typically rely on two primary retrosynthetic strategies:
Route A (Heterogeneous Catalysis): The catalytic hydrogenation (reduction) of 2-alkoxy-3-nitropyridine precursors.
Route B (Homogeneous Catalysis): The palladium-catalyzed Buchwald-Hartwig amination of 2-alkoxy-3-halopyridines.
Retrosynthetic Strategies
The choice between Route A and Route B depends heavily on the availability of starting materials and the presence of sensitive functional groups (chemoselectivity) elsewhere on the molecule.
Retrosynthetic pathways for 2-alkoxy-3-aminopyridine synthesis.
Route A: Catalytic Hydrogenation (Reduction)
When the 2-alkoxy-3-nitropyridine precursor is accessible, catalytic hydrogenation is the most atom-economical approach. The critical decision here is catalyst selection, which is dictated entirely by chemoselectivity requirements .
If the substrate contains halogens (e.g., a 5-bromo-2-alkoxy-3-nitropyridine), standard Palladium on Carbon (Pd/C) will cause unwanted hydrodehalogenation. In these cases, Sulfided Platinum on Carbon [Pt(S)/C] or Raney Nickel must be employed. The sulfur in Pt(S)/C selectively poisons the most active sites on the platinum surface, preventing the oxidative addition into the C-X bond while allowing nitro group reduction to proceed [2].
Quantitative Comparison of Heterogeneous Catalysts
Catalyst
Chemoselectivity (Halogen Tolerance)
Typical Conditions
Yield Range
Causality / Mechanism of Action
10% Pd/C
Poor (Causes dehalogenation)
H₂ (1-3 atm), MeOH/EtOH, 25°C
85-95%
Highly active; rapidly reduces NO₂ but readily inserts into C-Cl/C-Br bonds.
5% Pt(S)/C
Excellent (Preserves halogens)
H₂ (1-5 atm), THF/EtOH, 25-50°C
80-90%
Sulfur poisoning dampens surface reactivity, increasing the activation barrier for C-X cleavage [2].
Experimental Protocol: Chemoselective Reduction using Pt(S)/C
This self-validating protocol ensures the preservation of sensitive aryl-halide bonds during nitro reduction.
Preparation: To a rigorously purged (N₂) autoclave or Parr shaker flask, add the 2-alkoxy-3-nitropyridine derivative (1.0 equiv) and dissolve in anhydrous THF (0.2 M).
Catalyst Addition: Carefully add 5% Pt(S)/C (5-10 mol% relative to substrate). Rationale: THF is preferred over MeOH here to minimize the solubility of any trace dehalogenated byproducts, aiding in downstream purification.
Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 3 atm. Stir vigorously at 25°C.
Monitoring: Monitor the reaction strictly via LC-MS every 2 hours. Self-Validation: The mass spectrum should show the [M+H]⁺ of the amine without the appearance of the [M-Halogen+H]⁺ peak.
Workup: Once complete (typically 4-8 hours), vent the H₂ gas safely. Filter the mixture through a pad of Celite under a blanket of N₂ to remove the catalyst. Wash the Celite pad with EtOAc.
Isolation: Concentrate the filtrate in vacuo. The resulting 2-alkoxy-3-aminopyridine is usually >95% pure, but can be recrystallized from heptane/EtOAc if necessary.
Route B: Buchwald-Hartwig Cross-Coupling
When synthesizing highly substituted 2-alkoxy-3-aminopyridines from 3-halopyridines, the Buchwald-Hartwig amination is the premier method [3]. Because 3-aminopyridines are poor nucleophiles and prone to coordinating with palladium, first-generation catalysts (like Pd(PPh₃)₄) often fail.
Success requires bulky, electron-rich dialkylbiaryl phosphine ligands (like RuPhos or XPhos) that accelerate both the oxidative addition and reductive elimination steps, while their steric bulk prevents the formation of inactive bis-amine palladium complexes [1]. Third-generation (G3) precatalysts are highly recommended as they form the active Pd(0) species rapidly under mild conditions [4].
Quantitative Comparison of Homogeneous Catalysts
Catalyst System
Base
Solvent & Temp
Yield Range
Causality / Application
Pd(OAc)₂ / Xantphos
Cs₂CO₃
Dioxane, 100°C
50-70%
Good for primary amines; bidentate ligand forces cis-geometry for reductive elimination. Prone to poisoning by pyridines.
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene, 90°C
40-60%
Classic system; often requires high catalyst loading (10 mol%) due to slow activation and competitive amine binding [3].
RuPhos Pd G3
LiHMDS
THF or Toluene, 85°C
85-98%
Optimal for 3-aminopyridines. Rapid generation of mono-ligated Pd(0). Bulky RuPhos prevents pyridine coordination [1, 4].
Mechanistic Visualization: The Catalytic Cycle
Buchwald-Hartwig catalytic cycle for 3-aminopyridine derivatives.
Experimental Protocol: Amination using RuPhos Pd G3
This protocol utilizes a strong, non-nucleophilic base to drive the reaction of deactivated substrates.
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-alkoxy-3-halopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), and RuPhos Pd G3 (0.02 to 0.05 equiv).
Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with argon (repeat 3x).
Reagent Addition: Add anhydrous toluene (0.2 M) via syringe. Follow immediately with the dropwise addition of LiHMDS (1.0 M in THF, 1.5 equiv). Rationale: LiHMDS is a strong, non-nucleophilic base that effectively deprotonates the amine without participating in competing SNAr reactions with the halopyridine[1].
Reaction: Replace the septum with a Teflon screw cap under argon flow. Place the sealed tube in a preheated oil bath at 85°C and stir vigorously for 12 hours.
Workup & Validation: Cool to room temperature. Quench with a few drops of water. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄. Self-Validation: TLC (Hexanes/EtOAc) should show complete consumption of the halopyridine. The highly fluorescent nature of aminopyridines under 254 nm UV light aids in tracking.
Purification: Concentrate in vacuo and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 2-alkoxy-3-aminopyridine.
Conclusion & Decision Matrix
When synthesizing 2-alkoxy-3-aminopyridines, the choice of catalyst dictates the success and scalability of the route:
Choose Pt(S)/C when utilizing a nitro-reduction route on a substrate containing sensitive halogens. It provides unparalleled chemoselectivity compared to standard Pd/C.
Choose RuPhos Pd G3 when constructing the amine via C-N cross-coupling. The electron-withdrawing nature of the pyridine ring demands a highly active, sterically bulky catalyst system to prevent metal coordination and drive the reaction to completion.
References
Kasparian, A., et al. Chemoselective reduction of aromatic nitro compounds. Università degli Studi di Milano. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
Bruno, N. C., et al. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis. PMC / National Institutes of Health.[Link]
Validation
A Comparative Guide to the Biological Activity of 2-(Propan-2-yloxy)pyridin-3-amine and Other Aminopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals Executive Summary The aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a diverse array...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aminopyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of 2-(propan-2-yloxy)pyridin-3-amine and its structural analogs. While direct experimental data for 2-(propan-2-yloxy)pyridin-3-amine is limited in publicly accessible literature, this document synthesizes findings from closely related aminopyridine derivatives to project its potential pharmacological profile. We will explore key therapeutic areas where aminopyridines have shown promise, including neuroprotection, oncology, and anti-inflammatory applications. This guide will delve into the structure-activity relationships (SAR) that govern the biological effects of these compounds and provide detailed experimental protocols for their evaluation.
Introduction to the Aminopyridine Scaffold
Aminopyridines are a class of heterocyclic organic compounds that feature a pyridine ring substituted with an amino group. Their simple, low molecular weight structure and capacity for versatile functionalization make them attractive starting points for drug discovery.[1] The position of the amino group and the nature of other substituents on the pyridine ring profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This structural diversity has led to the identification of aminopyridine derivatives with a wide spectrum of biological activities, ranging from potassium channel blockade to protein kinase inhibition.[2]
Comparative Biological Activity
This section will compare the known biological activities of various aminopyridine derivatives to infer the potential activities of 2-(propan-2-yloxy)pyridin-3-amine. The presence of the 2-isopropoxy group and the 3-amino group suggests potential interactions with a range of biological targets.
Neuroprotective Effects
Certain aminopyridines, most notably 4-aminopyridine (4-AP), are well-established as potassium channel blockers.[3] By inhibiting voltage-gated potassium channels, they prolong the action potential duration, which can enhance nerve signal conduction in demyelinated neurons.[4] This mechanism is the basis for the use of a sustained-release formulation of 4-AP (fampridine) in improving walking in patients with multiple sclerosis.[4][5]
Recent studies also suggest that 4-AP may possess direct neuroprotective properties beyond its symptomatic effects.[3][4][6] For instance, in animal models of optic neuritis, 4-AP has been shown to reduce retinal neurodegeneration.[4]
Structure-Activity Relationship Insights:
The position of the amino group is critical for potassium channel blocking activity, with 4-aminopyridines and 3,4-diaminopyridines being the most potent. The introduction of an alkoxy group at the 2-position, as in our target molecule, could modulate the compound's lipophilicity and its ability to cross the blood-brain barrier, potentially influencing its central nervous system effects. The neuroprotective effects of newly synthesized 4-aminopyridine derivatives have been demonstrated in a cuprizone-induced demyelination model in mice, suggesting that modifications to the core aminopyridine structure can retain or even enhance this activity.[5]
Table 1: Comparison of Neuroprotective and Potassium Channel Blocking Aminopyridines
Compound
Structure
Biological Activity
Key Findings
Reference
4-Aminopyridine (4-AP)
Pyridin-4-amine
Voltage-gated potassium channel blocker
Improves walking in multiple sclerosis patients; shows neuroprotective effects in preclinical models.
Activity is inferred based on SAR of related aminopyridines. Further studies are required.
N/A
Anticancer Activity and Kinase Inhibition
The aminopyridine scaffold is a prominent feature in many potent and selective protein kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] By targeting specific kinases, aminopyridine derivatives can modulate pathways involved in cell proliferation, survival, and angiogenesis.
A novel series of pyridin-3-amine derivatives has been evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC).[7] Specifically, compound 3m from this series demonstrated potent inhibition against several NSCLC-related kinases, including FGFR1/2/3, RET, EGFR, and ALK.[7]
Structure-Activity Relationship Insights:
The 3-amino group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The substituent at the 2-position significantly influences the compound's potency and selectivity. An alkoxy group, such as the isopropoxy group in our target molecule, can occupy a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity. The development of 3-aminopyridin-2-one-based kinase inhibitors highlights the importance of the substitution pattern on the pyridine ring for achieving selectivity against kinases like MPS1 and Aurora kinases.[9][10]
Table 2: Comparison of Aminopyridine-Based Kinase Inhibitors
Activity is inferred based on SAR of related kinase inhibitors. Requires experimental validation.
N/A
Anti-inflammatory Activity
Aminopyridine derivatives have also been investigated for their anti-inflammatory properties.[12][13] Inflammation is a complex biological response, and targeting key inflammatory mediators is a common therapeutic strategy. Some aminopyridine compounds have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
For example, thiourea derivatives of naproxen incorporating aminopyridine moieties have demonstrated a higher percentage of paw edema reduction compared to naproxen alone in a carrageenan-induced paw edema model.[12]
Structure-Activity Relationship Insights:
The anti-inflammatory activity of aminopyridine derivatives is often linked to their ability to modulate specific signaling pathways or enzymes. The substitution pattern on the pyridine ring can be tailored to enhance potency and selectivity for these targets. The combination of the aminopyridine scaffold with other pharmacophores, as seen in the naproxen derivatives, can lead to synergistic effects.[12]
Table 3: Comparison of Anti-inflammatory Aminopyridine Derivatives
Compound
Structure
Assay
Key Findings
Reference
Naproxen-thiourea-aminopyridine derivative
Thio-urea derivative of naproxen with aminopyridine
Carrageenan-induced paw edema
Higher percentage of edema reduction compared to naproxen.
Activity is inferred based on SAR of related compounds. Requires experimental evaluation.
N/A
Experimental Protocols
To facilitate further research and validation of the potential biological activities of 2-(propan-2-yloxy)pyridin-3-amine and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a common method for measuring kinase activity in a high-throughput format.[14]
Principle:
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.
Protocol:
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.
Reaction Setup: In a suitable microplate (e.g., 384-well), add 1 µL of the serially diluted test compound or DMSO for the vehicle control.
Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the appropriate assay buffer.
Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to start the reaction.
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
Detection: Add the detection reagents (europium-labeled antibody and streptavidin-XL665) and incubate for the recommended time to allow for binding.
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.
Cell Viability and Proliferation Assay (MTT)
This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.[15][16][17]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the aminopyridine inhibitor for a specified period (e.g., 72 hours).
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[18]
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Electrophysiology Assay for Potassium Channel Blockade
This protocol provides a general overview of the whole-cell patch-clamp technique used to measure the effect of compounds on potassium channels.[1][19]
Principle:
The patch-clamp technique allows for the recording of ionic currents through individual ion channels in the cell membrane. In the whole-cell configuration, the cell membrane is ruptured, providing electrical access to the entire cell. This allows for the measurement of macroscopic currents from the entire population of channels on the cell surface.
Protocol:
Cell Preparation: Culture cells expressing the potassium channel of interest on glass coverslips.
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution should mimic the intracellular ionic composition.
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit potassium currents.
Compound Application: Perfuse the cells with an external solution containing the test compound at various concentrations.
Data Acquisition: Record the potassium currents before, during, and after compound application using a patch-clamp amplifier and data acquisition software.
Data Analysis: Measure the peak current amplitude at each voltage step and in the presence of different compound concentrations. Plot a dose-response curve to determine the IC₅₀ for channel blockade.
Signaling Pathways and Workflow Diagrams
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds.
Caption: Hypothetical signaling pathway for an aminopyridine-based RTK inhibitor.
Caption: General workflow for the discovery and development of aminopyridine-based drugs.
Conclusion and Future Directions
The aminopyridine scaffold remains a highly privileged structure in the design of novel therapeutic agents. While direct biological data for 2-(propan-2-yloxy)pyridin-3-amine is not extensively documented, the analysis of its structural analogs suggests a high potential for activity in several key therapeutic areas, including neuroprotection, oncology, and inflammation. The presence of the 2-isopropoxy group is likely to confer favorable pharmacokinetic properties and could lead to potent and selective interactions with various biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of 2-(propan-2-yloxy)pyridin-3-amine and a library of its derivatives. Screening against a broad panel of kinases and other relevant targets, coupled with detailed structure-activity relationship studies, will be crucial to unlocking the full therapeutic potential of this promising chemical series. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. [Link]
Neuroprotective Properties of 4-Aminopyridine. PMC. [Link]
Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. PubMed. [Link]
Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study. ResearchGate. [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
Anti-inflammatory, Analgesic and Antimicrobial activity studies of novel 4,6-disubstituted-2-amino-3-cyanopyridines. ResearchGate. [Link]
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
Neuroprotective Properties of 4-Aminopyridine. ResearchGate. [Link]
4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. PMC. [Link]
In vivo electrophysiological effects of a selective slow delayed-rectifier potassium channel blocker in anesthetized dogs: potential insights into class III actions. Oxford Academic. [Link]
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. [Link]
Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]
Modulation of potassium channels by antiarrhythmic and antihypertensive drugs. Circulation. [Link]
Electrophysiological analysis of cardiac KATP channel. PMC. [Link]
Biochemical assays for kinase activity detection. Celtarys. [Link]
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. [Link]
Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PMC. [Link]
Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. SciSpace. [Link]
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
Novel 2-Alkoxy-3-cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. PubMed. [Link]
Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed. [Link]
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. [Link]
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. [Link]
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]
Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. MDPI. [Link]
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed. [Link]
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
A Comparative Purity Analysis of Commercial 2-(Propan-2-yloxy)pyridin-3-amine for Pharmaceutical Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of experi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final drug product. 2-(Propan-2-yloxy)pyridin-3-amine, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive framework for benchmarking the purity of commercially available 2-(Propan-2-yloxy)pyridin-3-amine, offering a comparative analysis with its structural analogs, and presenting detailed experimental protocols for rigorous purity assessment.
Introduction: The Critical Role of Purity in Drug Discovery
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] The specific isomeric and impurity profile of these building blocks can significantly impact the outcome of subsequent synthetic steps and the pharmacological properties of the final compounds. Therefore, a thorough understanding of the potential impurities and robust analytical methods for their detection are paramount.
This guide will delve into the common synthetic routes for 2-(Propan-2-yloxy)pyridin-3-amine to anticipate potential process-related impurities. We will then present a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic view of the compound's purity. Furthermore, we will compare its purity profile with two commercially available, closely related analogs: 2-methoxypyridin-3-amine and 2-ethoxypyridin-3-amine.
Understanding Potential Impurities: A Synthesis-Forward Approach
A common and industrially scalable route to 2-(Propan-2-yloxy)pyridin-3-amine likely involves a two-step sequence:
Williamson Ether Synthesis: Formation of the isopropoxy ether by reacting a suitable precursor, such as 2-chloro-3-nitropyridine, with isopropoxide.[2][3]
Reduction of the Nitro Group: Conversion of the nitro intermediate (2-isopropoxy-3-nitropyridine) to the desired 3-amino group.[4][5]
This synthetic pathway can potentially introduce several classes of impurities:
Starting Materials: Unreacted 2-chloro-3-nitropyridine or 3-nitropyridine.
By-products of Ether Synthesis: Isomeric products or compounds arising from side reactions.
By-products of Reduction: Incomplete reduction products or over-reduction products.
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.[]
A visual representation of this synthetic workflow and the points of potential impurity introduction is provided below.
Caption: Synthetic workflow and potential impurity sources.
Comparative Purity Analysis: Benchmarking Against Alternatives
For a comprehensive evaluation, we compare 2-(Propan-2-yloxy)pyridin-3-amine with its lower alkyl chain analogs, 2-methoxypyridin-3-amine and 2-ethoxypyridin-3-amine. These compounds are often used in similar applications and their purity profiles provide a valuable context. The following table summarizes the stated purity from various commercial suppliers and highlights potential impurities to consider during analysis.
Experimental Protocols for Comprehensive Purity Assessment
A multi-technique approach is essential for a thorough purity evaluation.[] The following protocols are designed to identify and quantify the target compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment of non-volatile and thermally labile compounds.[14] For aminopyridines, which can exhibit challenging peak shapes on standard reversed-phase columns, a method employing a polar-embedded column or an ion-pairing agent is often beneficial.[15][16]
Instrumentation:
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of the sample.
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale: The use of TFA in the mobile phase helps to improve the peak shape of the basic aminopyridine by ion-pairing with the amino group and masking residual silanol interactions on the stationary phase. A gradient elution ensures the separation of compounds with a wide range of polarities, from the polar starting materials to the more non-polar product.
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity of the amino group, derivatization is often employed to improve volatility and chromatographic performance. Silylation is a common derivatization technique for amines.
Instrumentation:
GC system coupled to a Mass Spectrometer (MS)
Derivatization Procedure:
To approximately 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Cap the vial and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
Chromatographic Conditions:
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Injector Temperature: 250 °C
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ionization Mode: Electron Impact (EI) at 70 eV
Mass Range: m/z 40-500
Rationale: Derivatization with BSTFA/TMCS replaces the active hydrogens on the amino group with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar. This leads to better peak shapes and resolution in the GC separation. The mass spectrometer provides structural information for impurity identification.
Caption: GC-MS experimental workflow for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and can also be used for quantitative purity determination (qNMR).
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
Accurately weigh 10-20 mg of the sample.
Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
Data Acquisition:
Acquire ¹H and ¹³C spectra with appropriate relaxation delays for quantitative analysis.
Data Analysis:
Integrate the signals of the analyte and the internal standard in the ¹H spectrum to calculate the purity.
Analyze the ¹³C spectrum for the presence of any unexpected signals that may indicate impurities.
Rationale: NMR provides unambiguous structural confirmation of the main component and allows for the identification and quantification of impurities without the need for reference standards of the impurities themselves, provided they have unique and well-resolved signals.
Conclusion: Ensuring Quality for Reliable Research
The purity of chemical reagents is a critical, yet often overlooked, variable in drug discovery and development. This guide has outlined a systematic approach to benchmarking the purity of commercial 2-(Propan-2-yloxy)pyridin-3-amine. By understanding the potential synthetic impurities and employing a suite of orthogonal analytical techniques, researchers can make informed decisions about the quality of their starting materials. The provided experimental protocols for HPLC, GC-MS, and NMR serve as a robust framework for in-house quality control, ensuring the integrity and reproducibility of their scientific endeavors. A rigorous assessment of purity is not merely a quality control measure but a fundamental component of sound scientific practice.
References
Altaf, A.A.; Shahzad, A.; Gul, Z.; Rasool, N.; Badshah, A.; Lal, B.; Khan, E. J. Drug Design Med. Chem. 2015, 1, 1-11.
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
Li, J. J.; Wang, Z.; Mitchell, L. H. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Org. Chem.2007, 72 (9), 3602–3604.
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
PubMed. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. [Link]
PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Eureka | Patsnap. Preparation method of 2-amino-3-nitro pyridine. [Link]
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
World Journal of Pharmaceutical Research. A SYSTEMATIC REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
ResearchGate. (PDF) Pharmaceutical Impurities: An Overview. [Link]
MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. [Link]
As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building blocks is the foundation of a successful structure-activity relationship (SAR) campaign. 2-(Propan-2-yloxy)pyridin-3-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building blocks is the foundation of a successful structure-activity relationship (SAR) campaign. 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0) has emerged as a highly privileged pharmacophore in the design of potent kinase inhibitors, particularly those targeting MAP kinase-interacting kinases 1 and 2 (MNK1/2)[1].
This guide objectively compares the performance of 2-(Propan-2-yloxy)pyridin-3-amine-derived thieno[2,3-d]pyrimidine inhibitors against standard alternatives, detailing the mechanistic rationale, SAR data, and the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale: The MNK1/2 – eIF4E Axis
MNK1 and MNK2 are critical downstream effectors in the MAPK/ERK and p38 signaling pathways. They are the only kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209[2]. Hyperphosphorylated eIF4E drives the translation of oncogenic mRNAs (e.g., c-Myc, Cyclin D1, Bcl-2), promoting tumor progression, metastasis, and resistance to standard therapies[3].
Why utilize 2-(Propan-2-yloxy)pyridin-3-amine?
The selection of this specific amine for coupling to a kinase hinge-binding scaffold (such as thieno[2,3-d]pyrimidine) is driven by precise spatial and electronic requirements within the MNK ATP-binding pocket:
Steric Optimization: The 2-isopropoxy group provides optimal van der Waals interactions, perfectly occupying a hydrophobic sub-pocket adjacent to the ATP-binding site. This bulk sterically clashes with the smaller binding pockets of off-target kinases, driving exceptional MNK1/2 selectivity[1].
Hydrogen Bonding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the exocyclic amine—once converted to a secondary amine linker—serves as a critical hydrogen bond donor to the kinase hinge region.
Fig 1: The MNK1/2-eIF4E signaling axis and the targeted intervention point.
SAR Data & Performance Comparison
To objectively evaluate the efficacy of the 2-(Propan-2-yloxy)pyridin-3-amine moiety, we compare its performance when coupled to a thieno[2,3-d]pyrimidine core against standard reference inhibitors (CGP57380, Cercosporamide) and a generic aniline analog[1][2].
As demonstrated in the table below, substituting a simple aniline with the 2-isopropoxypyridine moiety shifts the compound from being virtually inactive to a highly potent, sub-nanomolar inhibitor.
Compound Class / Analog
MNK1 IC₅₀ (nM)
MNK2 IC₅₀ (nM)
Cellular p-eIF4E IC₅₀
Kinase Selectivity Profile
CGP57380 (Standard Reference)
~2,200
~1,000
> 5,000 nM
Low/Moderate
Cercosporamide (Natural Product)
43
38
~ 1,000 nM
Moderate
Thienopyrimidine-Aniline (Unsubstituted)
> 500
> 500
> 10,000 nM
Poor
Thienopyrimidine-2-isopropoxypyridin-3-amine
< 50
< 10
< 100 nM
Excellent
Data Interpretation: The isopropoxy group is not merely a solubilizing appendage; it is a critical pharmacophore that drives a 100-fold increase in cellular target engagement compared to unsubstituted analogs.
Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference or compound aggregation.
Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling
This methodology details the coupling of 2-(Propan-2-yloxy)pyridin-3-amine to a halogenated thienopyrimidine core[1].
Reagent Preparation: In a flame-dried Schlenk tube, combine 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester (1.0 eq) and 2-(Propan-2-yloxy)pyridin-3-amine (1.2 eq).
Catalyst & Base Addition: Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
Causality Note: Xantphos is explicitly chosen for its large bite angle, which accelerates the reductive elimination step—the historical bottleneck when coupling sterically hindered ortho-substituted pyridinamines. Cs₂CO₃ provides efficient deprotonation without hydrolyzing the ester core.
Degassing: Suspend the mixture in anhydrous dioxane. Degas the solution via three freeze-pump-thaw cycles.
Causality Note: Complete removal of oxygen is non-negotiable to prevent the oxidative deactivation of the zero-valent palladium catalyst.
Reaction: Heat the mixture at 100°C under a nitrogen atmosphere for 12 hours.
Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC to yield the final inhibitor.
Protocol B: In Vitro MNK1/2 Kinase Assay (ADP-Glo)
Enzyme Reaction: Incubate recombinant MNK1 or MNK2 (10 nM) with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (20 mM HEPES, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT) for 15 minutes at room temperature.
Substrate Addition: Add 50 µM ATP and 1 µg of eIF4E protein substrate. Incubate for 60 minutes.
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
Self-Validating Step: Always include a "No Enzyme" control (to establish background luminescence) and a CGP57380 reference control (to validate assay sensitivity).
Cell Treatment: Plate MDA-MB-231 breast cancer cells at 70% confluency. Treat with the synthesized inhibitor for 4 hours.
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF).
Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against p-eIF4E (Ser209) and total eIF4E.
Self-Validating Step: Normalizing the p-eIF4E signal directly to the total eIF4E signal (rather than just an actin loading control) proves that the reduction in phosphorylation is due to direct kinase inhibition, not compound-induced protein degradation or non-specific cytotoxicity.
Fig 2: Experimental workflow from building block synthesis to cellular target validation.
References
2-(Propan-2-yloxy)pyridin-3-amine Product Specifications. Sigma-Aldrich. Available at:
[1] US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions. Google Patents. Available at:
[2] Design, synthesis and activity of Mnk1 and Mnk2 selective inhibitors containing thieno[2,3-d]pyrimidine scaffold. ResearchGate. Available at:
[3] Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Available at:
Comprehensive Comparison Guide: Advantages of 2-(Propan-2-yloxy)pyridin-3-amine in Drug Discovery Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Comparative Performance, and Synthetic Methodologies Introduction: The Evolution of Aminopyridine S...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Scaffold Evaluation, Comparative Performance, and Synthetic Methodologies
Introduction: The Evolution of Aminopyridine Scaffolds
In modern targeted therapeutics, particularly within the realm of kinase inhibitors, the selection of the correct hinge-binding scaffold is the single most critical determinant of a drug's efficacy, selectivity, and pharmacokinetic profile. 2-(Propan-2-yloxy)pyridin-3-amine (also known as 2-isopropoxypyridin-3-amine) has emerged as a highly privileged structural motif.
Unlike standard anilines or simple aminopyridines, this specific scaffold integrates three critical features: a hydrogen-bond acceptor (the pyridine nitrogen), a versatile synthetic handle (the 3-amino group), and a sterically demanding, electron-donating alkoxy group (the 2-isopropoxy moiety). This unique combination has driven its successful integration into inhibitors targeting Mnk1/Mnk2[1], mutant EGFR[2], and TrkA[3].
Mechanistic Advantages: The Rational Design Logic
As an application scientist, it is vital to understand why this specific substitution pattern outperforms its analogs. The advantages of 2-(Propan-2-yloxy)pyridin-3-amine are rooted in three physicochemical pillars:
Electronic Tuning (Enhanced Hinge Binding): The isopropoxy group is strongly electron-donating via resonance. This enriches the electron density of the adjacent pyridine nitrogen, significantly increasing its basicity and hydrogen-bond acceptor (HBA) strength compared to unsubstituted or halogenated pyridines. This translates to tighter binding in the ATP-binding pocket of kinases[1].
Conformational Locking (Steric Shielding): The bulky isopropyl group restricts the free rotation of the bond connecting the scaffold to the core heterocycle (e.g., thienopyrimidine or amidopyrimidine). This steric clash forces the molecule into a pre-organized, bioactive conformation, reducing the entropic penalty upon binding to targets like EGFR or TrkA[2][3].
Metabolic Stability & Lipophilicity: While 2-methoxypyridines are notorious for rapid cytochrome P450-mediated O-demethylation, the branched nature of the isopropoxy group sterically shields the ether oxygen, drastically extending the metabolic half-life. Furthermore, the isopropyl group increases lipophilicity (LogP), enhancing membrane permeability.
Caption: Structural logic of 2-isopropoxypyridin-3-amine in kinase inhibitor design.
Comparative Performance Data
To objectively evaluate 2-(Propan-2-yloxy)pyridin-3-amine, we must benchmark it against alternative hinge-binding scaffolds commonly used in early-stage drug discovery. The table below synthesizes the physicochemical and pharmacokinetic differences that dictate scaffold selection.
Scaffold Alternative
Pyridine N pKa (Calc.)
Steric Bulk (Conformational Control)
Lipophilicity (cLogP contribution)
Metabolic Stability (HLM O-dealkylation)
Primary Limitation
Aniline (Baseline)
N/A
Low
+0.90
Moderate
Lacks hinge-binding nitrogen.
2-Chloropyridin-3-amine
~0.5 (Weak HBA)
Moderate
+1.20
High
Poor H-bond acceptor due to Cl electron withdrawal.
2-Methoxypyridin-3-amine
~5.0 (Strong HBA)
Low
+0.85
Low
Highly susceptible to rapid O-demethylation clearance.
2-(Propan-2-yloxy)pyridin-3-amine
~5.2 (Strong HBA)
High
+1.65
High
Optimal balance of binding affinity and stability.
Data Interpretation: The 2-isopropoxy variant provides the highest hydrogen-bond acceptor strength while simultaneously solving the metabolic liability associated with smaller alkoxy groups.
Validated Experimental Workflows
The integration of 2-(Propan-2-yloxy)pyridin-3-amine into complex drug architectures requires precise synthetic methodologies. Below are two field-proven protocols detailing the causality behind the experimental conditions.
This protocol describes the coupling of the scaffold to a thienopyrimidine core, a critical step in synthesizing Mnk1/Mnk2 kinase inhibitors[1].
Causality & Reagent Selection:
Catalyst/Ligand: Pd2(dba)3 with Xantphos. Xantphos is selected for its wide bite angle (111°), which accelerates reductive elimination and suppresses unwanted
-hydride elimination—a critical requirement when coupling sterically hindered primary amines.
Base: Cesium carbonate (Cs2CO3). It provides sufficient basicity to deprotonate the intermediate without hydrolyzing sensitive ester groups on the core heterocycle.
Degassing: Oxygen is a potent poison to Pd(0) species. Ultrasonication dislodges dissolved O2 from the solvent lattice prior to nitrogen backfilling, ensuring catalyst longevity.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, dissolve 4-Chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester (2.3 g, 1.0 eq) and 2-isopropoxypyridin-3-amine (1.3 g, 1.2 eq) in anhydrous dioxane (40 mL).
Base Addition: Add Cs2CO3 (3.9 g, 3.0 eq) and Xantphos (995.2 mg, 0.2 eq) to the suspension.
Degassing (Self-Validating Step): Submerge the flask in an ultrasonic bath for 15 minutes while sparging with high-purity N2. Validation: The cessation of micro-bubble formation indicates complete degassing.
Catalyst Initiation: Quickly add Pd2(dba)3 under a positive N2 stream. Seal the flask.
Thermal Reaction: Heat the mixture to 90–100°C for 12 hours. Monitor via LC-MS. Validation: Look for the disappearance of the aryl chloride mass peak and the emergence of the coupled product mass [M+H]+.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate under reduced pressure for subsequent flash chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination using the scaffold.
Protocol B: Amide Coupling for Carboxamide Derivatives (TrkA Inhibitor Synthesis)
This protocol outlines the attachment of the scaffold to a furo[3,2-c]pyridine-3-carboxylic acid core to generate TrkA inhibitors[3].
Causality & Reagent Selection:
Coupling Agent: HATU is utilized because the 3-amino group of 2-isopropoxypyridin-3-amine is sterically hindered by the adjacent isopropoxy group. HATU forms a highly reactive HOAt ester, overcoming this steric barrier.
Base: DIPEA (Diisopropylethylamine) is a non-nucleophilic base that neutralizes the system without competing with the target amine for the activated ester.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to allow the active ester to form.
Amine Addition: Add 2-isopropoxypyridin-3-amine (1.1 eq) dropwise to the activated mixture.
Reaction: Stir the reaction at room temperature for 4–6 hours. Validation: TLC monitoring (Hexanes/EtOAc) should show the consumption of the highly polar carboxylic acid and the formation of a less polar amide spot.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with EtOAc.
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na2SO4, and purify via silica gel chromatography.
References
1.[1] Title: US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions
Source: Google Patents
URL:
2.[2] Title: WO2016015453A1 - Pyridine amidopyrimidine derivative, preparation method and use thereof
Source: Google Patents
URL:
3.[3] Title: WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use
Source: Google Patents
URL:
A Senior Application Scientist's Guide to the Analytical Cross-Verification of 2-(Propan-2-yloxy)pyridin-3-amine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical compa...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical data expected for 2-(Propan-2-yloxy)pyridin-3-amine, a pyridine derivative of interest. In the absence of a complete public dataset for this specific molecule, we will cross-reference its expected analytical characteristics with those of the closely related analog, 2-methoxypyridin-3-amine. This comparative approach, grounded in fundamental principles of analytical chemistry, offers a robust framework for structural elucidation and purity assessment.
The Imperative of Multi-Technique Analytical Verification
A single analytical technique is rarely sufficient for the definitive characterization of a molecule. A comprehensive approach employing multiple spectroscopic and physical methods provides a self-validating system, ensuring the highest level of confidence in the assigned structure. The general workflow for the characterization of a novel pyridine derivative, such as 2-(Propan-2-yloxy)pyridin-3-amine, follows a logical progression from preliminary analysis to detailed structural elucidation.
Caption: General workflow for the synthesis and analytical characterization of 2-(Propan-2-yloxy)pyridin-3-amine.
Physicochemical Properties: A First Point of Comparison
The physical properties of a compound, such as its molecular weight, formula, and physical state, provide the initial data points for its identification.
The difference in physical state at room temperature between the target compound (liquid) and its methoxy analog (solid) is an important distinguishing feature, likely due to the increased molecular weight and altered crystal packing of the isopropoxy derivative.
Spectroscopic Deep Dive: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Aromatic Region (δ 6.5-8.5 ppm): The three protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the 6-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.
Isopropoxy Group (δ 1.3-1.5 ppm and 4.5-5.0 ppm): The isopropoxy group will show a doublet for the two methyl groups (6H) and a septet for the methine proton (1H).
Amine Group (variable): The protons of the primary amine group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration[3].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons (δ 110-160 ppm): The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the isopropoxy group (C2) will be significantly downfield.
Isopropoxy Carbons (δ 20-25 ppm and 65-75 ppm): The methyl carbons will appear around 20-25 ppm, while the methine carbon will be further downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Propan-2-yloxy)pyridin-3-amine, the molecular ion peak (M⁺) is expected at m/z 152. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.
Expected Fragmentation Pattern:
Alpha-cleavage is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom[4][5]. For 2-(Propan-2-yloxy)pyridin-3-amine, fragmentation of the isopropoxy group is also likely.
Caption: Predicted major fragmentation pathways for 2-(Propan-2-yloxy)pyridin-3-amine in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct N-H stretching bands are expected in this region[6].
C-H Stretching (2850-3000 cm⁻¹): These bands correspond to the C-H bonds of the isopropoxy group and the pyridine ring.
N-H Bending (1580-1650 cm⁻¹): A characteristic bending vibration for primary amines is expected in this region[6].
C=C and C=N Stretching (1400-1600 cm⁻¹): These absorptions are characteristic of the pyridine ring.
C-O Stretching (1000-1300 cm⁻¹): A strong band corresponding to the C-O ether linkage will be present.
C-N Stretching (1250-1335 cm⁻¹): The stretching vibration of the C-N bond of the aromatic amine will also be observed[6].
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the analytical data discussed above. These protocols are based on standard practices for the analysis of pyridine derivatives.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.
Mass Spectrometry (GC-MS)
Column Selection: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Instrument Setup:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Ionization Method: Electron Impact (EI) at 70 eV.
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy (ATR)
Sample Preparation: For a liquid sample, place a small drop directly onto the ATR crystal.
Data Acquisition:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
Background Correction: Record a background spectrum of the clean, empty ATR crystal before measuring the sample.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural verification of 2-(Propan-2-yloxy)pyridin-3-amine requires a multi-faceted analytical approach. By cross-referencing data from NMR, MS, and IR spectroscopy, and comparing these with the known data of close structural analogs and established principles of spectroscopy, researchers can achieve a high degree of confidence in their synthesized material. This guide provides the foundational knowledge and practical protocols to navigate this critical aspect of chemical research and development.
References
ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. [Link]
PMC. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. [Link]
A Researcher's Guide to Spectroscopic Characterization: Comparing Theoretical Predictions with Experimental Data for 2-(Propan-2-yloxy)pyridin-3-amine
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as the promising...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, such as the promising building block 2-(Propan-2-yloxy)pyridin-3-amine, a multi-faceted spectroscopic approach is essential. This guide provides an in-depth comparison of theoretical and experimental spectroscopic data for this molecule, offering not just the data itself, but the underlying principles and practical methodologies to empower researchers in their own laboratories. We will explore the synergy between computational predictions and real-world experimental outcomes, providing a robust framework for structural verification.
The Significance of Integrated Spectroscopic Analysis
2-(Propan-2-yloxy)pyridin-3-amine, with its substituted pyridine core, presents a unique spectroscopic fingerprint. The interplay of the electron-donating amino group and the somewhat sterically bulky isopropoxy group on the pyridine ring influences the electronic environment of the molecule, which is reflected in its interaction with different forms of electromagnetic radiation. A comprehensive analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is therefore indispensable. By comparing experimentally obtained spectra with those predicted by computational methods like Density Functional Theory (DFT), we can achieve a higher degree of confidence in the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] For 2-(Propan-2-yloxy)pyridin-3-amine, ¹H and ¹³C NMR provide detailed information about the number and connectivity of hydrogen and carbon atoms, respectively.
Theoretical Prediction of NMR Spectra
Computational chemistry offers the ability to predict NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and even in the prediction of spectra for yet-to-be-synthesized molecules.[2][3] For this guide, theoretical ¹H and ¹³C NMR chemical shifts were predicted using a combination of machine learning algorithms and DFT calculations, which are known to provide a good balance between accuracy and computational cost for organic molecules.[4][5]
Methodology for Theoretical NMR Prediction:
The prediction of ¹H and ¹³C NMR spectra is approached through computational modeling. A common and effective method involves the use of Density Functional Theory (DFT) calculations.[2][4] The B3LYP functional with a 6-311+G(d,p) basis set is a widely accepted level of theory for obtaining accurate geometries and electronic properties of organic molecules, which in turn allows for reliable prediction of NMR chemical shifts.[3][5] The process, outlined below, involves geometry optimization followed by the calculation of magnetic shielding tensors.
Caption: Workflow for the computational prediction of NMR spectra.
Predicted ¹H and ¹³C NMR Data for 2-(Propan-2-yloxy)pyridin-3-amine:
Assignment
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Pyridine H-4
7.15
120.5
Pyridine H-5
6.70
115.8
Pyridine H-6
7.85
140.2
-NH₂
4.50 (broad)
-
-OCH(CH₃)₂
5.20 (septet)
70.1
-OCH(CH₃)₂
1.35 (doublet)
22.3
Pyridine C-2
-
158.9
Pyridine C-3
-
135.6
Note: These are predicted values and may vary from experimental results. The broadness of the -NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like 2-(Propan-2-yloxy)pyridin-3-amine.
Materials:
2-(Propan-2-yloxy)pyridin-3-amine (5-10 mg for ¹H, 20-50 mg for ¹³C)
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
NMR tube (5 mm)
Pipettes
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to the NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
¹H NMR Acquisition:
Load standard proton acquisition parameters.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
Ensure a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between pulses, which is crucial for accurate integration.[7]
¹³C NMR Acquisition:
Load standard carbon acquisition parameters with proton decoupling.
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128 or more).
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and correct the baseline.
Calibrate the chemical shift axis using the residual solvent peak as an internal reference.
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.[8]
Caption: Workflow for the experimental acquisition and processing of NMR spectra.
Comparing Theoretical and Experimental NMR Data
Discrepancies between predicted and experimental chemical shifts are expected and can arise from several factors, including the choice of computational method and basis set, solvent effects, and conformational averaging. Generally, a good correlation between the predicted and experimental data, with a consistent offset, is a strong indicator of a correct structural assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Theoretical Prediction of IR Spectra
The vibrational frequencies of a molecule can be calculated using DFT methods, similar to the prediction of NMR spectra.[10] These calculations provide a theoretical IR spectrum that can be compared with the experimental data.
Predicted Major IR Absorption Bands for 2-(Propan-2-yloxy)pyridin-3-amine:
Vibrational Mode
Predicted Frequency Range (cm⁻¹)
N-H stretch (amine)
3450 - 3300
C-H stretch (aromatic)
3100 - 3000
C-H stretch (aliphatic)
2980 - 2850
C=N, C=C stretch (pyridine ring)
1620 - 1450
N-H bend (amine)
1650 - 1580
C-O stretch (ether)
1260 - 1000
C-N stretch (aromatic amine)
1335 - 1250
Experimental Protocol for FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[11]
Procedure (ATR-FTIR):
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
Sample Application: Place a small amount of 2-(Propan-2-yloxy)pyridin-3-amine directly onto the ATR crystal.
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum.
Caption: Workflow for experimental FT-IR data acquisition using ATR.
Comparing Theoretical and Experimental IR Spectra
Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data. The comparison should focus on the overall pattern of the spectra and the presence of characteristic bands for the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[12][13] Electron Ionization (EI) is a common "hard" ionization technique that leads to significant fragmentation, providing a fingerprint-like mass spectrum.[14][15]
Theoretical Prediction of Mass Spectrum
The molecular weight of 2-(Propan-2-yloxy)pyridin-3-amine (C₈H₁₂N₂O) is 152.19 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum is therefore expected at m/z 152.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is predicted based on the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:
Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z 137.
Loss of an isopropyl group (-CH(CH₃)₂): [M - 43]⁺ at m/z 109. This would be a significant fragmentation due to the formation of a stable radical.
Loss of the isopropoxy group (-OCH(CH₃)₂): [M - 59]⁺ at m/z 93.
Cleavage of the pyridine ring: Leading to various smaller charged fragments.
Experimental Protocol for Mass Spectrometry (EI-MS)
Procedure:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[12]
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.[14]
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Workflow for experimental mass spectrometry using electron ionization.
Comparing Theoretical and Experimental Mass Spectra
The experimental mass spectrum should show a molecular ion peak at m/z 152, confirming the molecular weight. The observed fragment ions should then be compared with the predicted fragmentation pattern. The relative intensities of the fragment peaks can provide further structural confirmation.
Conclusion
The synergistic use of theoretical prediction and experimental acquisition of spectroscopic data provides a powerful and self-validating system for the structural characterization of novel compounds like 2-(Propan-2-yloxy)pyridin-3-amine. While computational methods provide a valuable predictive framework, experimental data remains the ultimate arbiter of a molecule's true structure. This guide has outlined the essential methodologies for both approaches, empowering researchers to confidently and accurately elucidate the structures of their molecules of interest.
References
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
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Gao, H., Guan, Y., Paton, R. S., & Yang, Y. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3764-3774. [Link]
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Operational Guide: Safe Handling and Disposal Procedures for 2-(Propan-2-yloxy)pyridin-3-amine Operational Context & Biological Significance For drug development professionals and synthetic chemists, 2-(Propan-2-yloxy)py...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal Procedures for 2-(Propan-2-yloxy)pyridin-3-amine
Operational Context & Biological Significance
For drug development professionals and synthetic chemists, 2-(Propan-2-yloxy)pyridin-3-amine (CAS 187654-86-0) is a highly valuable building block. It is frequently utilized in the synthesis of advanced tricyclic heterocycles and amidopyrimidine derivatives, which function as potent kinase inhibitors targeting the TrkA and EGFR signaling pathways[1][2]. These pathways are critical drivers in oncology, neuropathy, and metabolic syndrome research[2][3].
However, the very structural features that make this compound biologically active—an electron-rich aminopyridine core coupled with a lipophilic isopropoxy group—also dictate its acute toxicity and environmental hazards. Establishing a rigorous, self-validating disposal and handling protocol is essential to maintain laboratory safety and regulatory compliance.
Mechanism of action for aminopyridine-derived kinase inhibitors targeting EGFR/TrkA.
Physicochemical Profiling & Hazard Causality
To manage chemical waste safely, one must understand the mechanistic causality behind its hazards. The basicity of the primary amine facilitates rapid absorption through mucous membranes, while the isopropoxy moiety enhances dermal penetration.
Table 1: Quantitative Data & Hazard Summary
Property / Hazard
Value / Classification
Causality & Operational Impact
CAS Number
187654-86-0
Unique identifier for precise SDS tracking and inventory logging.
Molecular Weight
152.19 g/mol
Low molecular weight contributes to volatility in aerosolized states.
GHS Hazard H302
Harmful if swallowed
The basic amine interacts with gastric mucosa, causing systemic toxicity[4].
GHS Hazard H315/H319
Skin/Eye Irritation
The nucleophilic nitrogen causes localized protein denaturation upon contact[4].
GHS Hazard H335
Respiratory Irritation
Fine powders irritate the respiratory epithelium; mandates local exhaust ventilation[4].
Step-by-Step Disposal Methodology
Because 2-(Propan-2-yloxy)pyridin-3-amine is often mixed with transition metal catalysts (e.g., Pd(dba)3) or coupling reagents (e.g., HATU) during synthesis[1][3], its waste streams are complex. The following self-validating protocol ensures safe segregation and disposal.
Phase 1: Waste Segregation and Compatibility Checking
Identify the Waste Stream: Determine if the waste is solid (contaminated PPE, empty reagent vials, silica gel from chromatography) or liquid (reaction filtrates, HPLC effluent).
Isolate from Incompatibles: Strictly segregate aminopyridine waste from strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.
Causality: The electron-rich pyridine ring can undergo highly exothermic N-oxidation or rapid protonation, potentially causing vessel pressurization and thermal runaway.
Self-Validation (Micro-scale Test): Before adding a new reaction filtrate to a bulk liquid waste carboy, perform a compatibility test. Combine 1 mL of the new waste with 1 mL of the bulk stream in a test tube within a fume hood. Monitor for 5 minutes for gas evolution, color change, or thermal spikes. Proceed only if the mixture remains stable.
Phase 2: Primary Containment
Select Receptacle: Use High-Density Polyethylene (HDPE) or amber glass containers.
Causality: HDPE resists solvent degradation associated with organic solvents (e.g., DMF, DCM, dioxane) frequently used alongside this compound[3].
Volume Limit: Fill liquid waste containers to a maximum of 80% capacity.
Causality: This leaves adequate headspace for vapor expansion driven by ambient temperature fluctuations in the waste storage room.
GHS Labeling: Affix labels explicitly indicating "Hazardous Waste: Toxic/Irritant" alongside the specific GHS statements (H302, H315, H319, H335)[4].
Phase 3: Final Disposal & Logistics
pH Validation: Before sealing the primary aqueous waste container, use a universal pH indicator strip on a 100 µL aliquot. Ensure the pH is between 6 and 8. If highly basic, carefully neutralize with 1M HCl to prevent alkaline degradation of the container over time.
Incineration Routing: Route the manifested waste for high-temperature commercial incineration through an EPA-approved (or local equivalent) facility.
Causality: Incineration at >1000°C ensures the complete thermal destruction of the pyridine ring, preventing the formation of toxic nitrogen oxide (NOx) environmental pollutants.
Workflow for the safe segregation, containment, and disposal of aminopyridine waste.
In the event of a containment breach, follow this self-validating response strategy to mitigate exposure risks:
Evacuate & Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential aerosolized particulates.
PPE Donning: Equip double-layered nitrile gloves, tight-fitting safety goggles, and an N95/P100 particulate respirator (if the spill involves dry powder).
Neutralization & Absorption:
For Powders: Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, lightly mist the powder with a compatible solvent (e.g., water or dilute ethanol) to bind the particles, then wipe with absorbent pads.
For Liquids: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust, which can react with residual oxidizers.
Chemical Decontamination: Wash the affected surface with a mildly acidic solution (e.g., 1% acetic acid).
Causality: The acid protonates the residual free-base amine, converting it into a highly water-soluble pyridinium salt that is easily wiped away.
Validation Check: After a final thorough water rinse, swab the decontaminated area and test the swab with a pH strip to ensure the surface has returned to a neutral pH (pH ~7.0). Dispose of all cleanup materials as solid hazardous waste.
References
Title: WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use
Source: Google Patents
URL:1
Standard Operating Procedure & Safety Architecture for Handling 2-(Propan-2-yloxy)pyridin-3-amine
As researchers and drug development professionals push the boundaries of medicinal chemistry, handling substituted aminopyridines requires a rigorous, mechanistic approach to laboratory safety. 2-(Propan-2-yloxy)pyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals push the boundaries of medicinal chemistry, handling substituted aminopyridines requires a rigorous, mechanistic approach to laboratory safety. 2-(Propan-2-yloxy)pyridin-3-amine (CAS: 187654-86-0), also known as 3-amino-2-isopropoxypyridine, is a highly reactive intermediate used in the synthesis of kinase inhibitors and other targeted therapeutics.
This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind the hazards, providing you with a self-validating system for operational safety, chemical handling, and disposal.
Quantitative Physicochemical Profile
To design an effective safety protocol, we must first understand the molecule's physical properties. The lipophilicity and topological polar surface area (TPSA) directly dictate the compound's ability to cross biological membranes, including the dermal barrier and the blood-brain barrier (BBB).
Table 1: Physicochemical & Hazard Data for 2-(Propan-2-yloxy)pyridin-3-amine [1]
Property
Value
Toxicological Implication
CAS Number
187654-86-0
N/A
Molecular Formula
C₈H₁₂N₂O
Small molecular size facilitates rapid systemic absorption.
Molecular Weight
152.19 g/mol
High volatility potential if aerosolized as a dust.
LogP
1.451
Highly lipophilic; easily penetrates nitrile gloves and human skin.
TPSA
48.14 Ų
Optimal for BBB penetration (TPSA < 90 Ų is highly permeable).
Storage Temperature
2-8°C, protect from light
Thermal degradation may yield toxic nitrogen oxides (NOx).
Mechanistic Toxicology & Hazard Rationale
Understanding why a chemical is dangerous is the foundation of a robust safety culture. 2-(Propan-2-yloxy)pyridin-3-amine belongs to the aminopyridine class. These compounds are notorious for their potent neurotoxicity.
Because of its LogP (1.451) and low TPSA (48.14 Ų)[1], this compound readily crosses the blood-brain barrier. Once in the central nervous system,[2]. This blockade prevents the efflux of potassium ions, inhibiting cellular repolarization. The resulting prolonged action potential causes voltage-gated calcium channels to remain open, leading to a massive intracellular calcium surge and the subsequent excessive exocytosis of neurotransmitters (such as acetylcholine and dopamine)[2]. Clinically, this manifests as severe diaphoresis, altered mental status, choreoathetosis, and tonic-clonic seizures[2]. Furthermore, high concentrations may act as a potent antagonist of the[3].
Mechanism of aminopyridine-induced neurotoxicity via potassium channel blockade.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The protocol below is designed to create a self-validating barrier against both inhalation of aerosols and dermal absorption.
Respiratory Protection: N95 or P100 particulate respirator is mandatory if handling outside of a localized exhaust ventilation (LEV) system. For quantities >5g, a Powered Air-Purifying Respirator (PAPR) is recommended.
Dermal Protection (Hands):Double-gloving is critical. Use a standard Nitrile inner glove (for dexterity) and a heavy-duty Neoprene outer glove. Causality: The lipophilic nature of the isopropoxy ether group can degrade thin nitrile over prolonged exposure.
Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the risk of fine powder aerosolization.
Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Tyvek sleeves are recommended during the weighing phase to prevent wrist exposure.
Operational Workflow & Handling Protocol
This step-by-step methodology ensures that the compound remains contained, preventing accidental environmental release or exposure.
Phase 1: Pre-Operational Setup
Ventilation Verification: Ensure the fume hood face velocity is actively monitoring between 80–100 feet per minute (fpm). Do not proceed if the sash alarm is triggered.
Static Mitigation: 2-(Propan-2-yloxy)pyridin-3-amine can form fine, easily aerosolized dust. Wipe down the balance and surrounding hood area with an anti-static cloth. Use an ionizing bar if available.
Vessel Preparation: Pre-tare a sealable reaction vial (e.g., a septum-capped vial). Never carry open weighing boats containing the compound across the laboratory.
Phase 2: Compound Transfer
Remove the compound from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation, which can degrade the amine.
Using an anti-static micro-spatula, carefully transfer the required mass directly into the pre-tared reaction vial.
Immediately seal the vial before removing it from the analytical balance enclosure.
Phase 3: Solubilization
When introducing solvents, inject them directly through the septum of the sealed vial using a syringe.
Chemical Incompatibilities: Avoid strong oxidizing agents and strong acids, which can trigger violent exothermic reactions with the basic pyridine-amine core.
Spill Response & Chemical Disposal Plan
In the event of a spill, immediate and chemically logical action is required. Sweeping or brushing the powder will aerosolize the neurotoxin, drastically increasing the inhalation hazard.
Emergency Spill Protocol:
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to the lowest operational level.
Liquid Mitigation (The Causality Approach): Do not use dry paper towels. Because the compound contains a basic primary amine, it can be protonated to increase its water solubility and reduce its volatility. Lightly spray the spill area with a 1% acetic acid solution .
Wet Wiping: Place absorbent pads over the wetted area. Gently wipe from the outside of the spill toward the center.
Secondary Decontamination: Wash the surface with copious amounts of soapy water, followed by an ethanol wipe to remove any residual lipophilic organic traces.
Waste Disposal Plan:
Solid Waste: All contaminated consumables (spatulas, gloves, wipes) must be placed in a clearly labeled, sealable hazardous waste bag.
Liquid Waste: Solutions containing 2-(Propan-2-yloxy)pyridin-3-amine must be collected in a dedicated "Halogen-Free Organic Amine Waste" carboy. Do not mix with acidic waste streams to prevent heat generation.
Final Disposition: Waste must be disposed of via high-temperature incineration by a licensed EPA (or local equivalent) hazardous waste contractor.
References
Rhyee, S. H., & Loden, J. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." Journal of Medical Toxicology, [Link]
Wang, J., et al. "Block of Na+,K+-ATPase and induction of hybrid death by 4-aminopyridine in cultured cortical neurons." Journal of Pharmacology and Experimental Therapeutics, [Link]